Hexanoylcholine
Description
Structure
3D Structure
Properties
CAS No. |
16639-00-2 |
|---|---|
Molecular Formula |
C11H24NO2+ |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
2-hexanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1 |
InChI Key |
FKJUAGXPCITGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
Other CAS No. |
16639-00-2 |
physical_description |
Solid |
Synonyms |
caprylylcholine hexanoylcholine iodide of hexanoylcholine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Hexanoylcholine Chloride
To our valued researchers, scientists, and drug development professionals,
This technical guide aims to provide a comprehensive overview of the physicochemical properties of hexanoylcholine chloride. However, a thorough search of the scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. This compound chloride is not a well-characterized substance in publicly accessible resources.
Therefore, this guide will focus on two key areas:
-
A detailed profile of Hexanoyl Chloride , the logical precursor to this compound chloride, for which extensive data is available.
-
A discussion of the general synthesis, characterization, and expected properties of short-chain acylcholine chlorides , providing a framework for researchers interested in the synthesis and evaluation of this compound chloride.
Hexanoyl Chloride: A Profile of the Acylating Agent
Hexanoyl chloride (also known as caproyl chloride) is the six-carbon acyl chloride that would be required for the synthesis of this compound chloride. Understanding its properties is crucial for handling and for the successful synthesis of its derivatives.
Physicochemical Properties of Hexanoyl Chloride
A summary of the key quantitative data for hexanoyl chloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO | [1][2][3][4] |
| Molecular Weight | 134.60 g/mol | [1][2][5] |
| CAS Number | 142-61-0 | [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Melting Point | -87 °C | |
| Boiling Point | 150-153 °C | [5] |
| Density | 0.963 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.426 | [5] |
| Solubility | Soluble in chloroform and diethyl ether. Decomposes in water. | |
| Flash Point | 50 °C (122 °F) - closed cup |
Spectral Data for Hexanoyl Chloride
-
¹H NMR Spectroscopy: Spectral data for hexanoyl chloride is available and can be found in chemical databases.[7]
-
Mass Spectrometry: The mass spectrum (electron ionization) of hexanoyl chloride is available through the NIST WebBook.[3]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of hexanoyl chloride is available through the NIST WebBook.
Experimental Protocols for Hexanoyl Chloride
Synthesis of Hexanoyl Chloride from Hexanoic Acid:
A common method for the synthesis of hexanoyl chloride is the reaction of hexanoic acid with thionyl chloride.[8]
-
Reaction: CH₃(CH₂)₄COOH + SOCl₂ → CH₃(CH₂)₄COCl + SO₂ + HCl
-
Illustrative Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gases, combine hexanoic acid and an excess of thionyl chloride (e.g., 2 equivalents).
-
The reaction mixture is gently refluxed until the evolution of gases ceases.
-
Excess thionyl chloride is removed by distillation.
-
The resulting crude hexanoyl chloride is then purified by fractional distillation.
A detailed, analogous procedure for the synthesis of n-butyryl chloride from n-butyric acid and thionyl chloride is available in Organic Syntheses, which can be adapted for hexanoyl chloride.[7]
-
This compound Chloride: A Hypothetical Profile Based on Related Compounds
While direct data is unavailable, we can infer the likely synthesis, properties, and analytical methods for this compound chloride based on well-documented short-chain acylcholine chlorides like acetylcholine and butyrylcholine chloride.
General Synthesis of Acylcholine Chlorides
The synthesis of acylcholine chlorides, such as butyrylcholine chloride, is typically achieved through the acylation of a choline salt with the corresponding acyl chloride.[9]
A plausible synthetic route for this compound chloride would involve the reaction of a protected choline derivative with hexanoyl chloride, followed by deprotection. A more direct, though potentially less clean, method would be the reaction of choline chloride with hexanoyl chloride in a suitable solvent with a base to neutralize the generated HCl.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis and characterization of this compound chloride.
Expected Physicochemical Properties
Based on trends observed with other acylcholines, the following properties for this compound chloride can be anticipated:
-
Physical State: Likely a white, crystalline, hygroscopic solid.
-
Solubility: Expected to be highly soluble in water and polar organic solvents like ethanol. Its solubility in less polar organic solvents would likely be lower than that of hexanoyl chloride due to the charged quaternary ammonium group.
-
Stability: Acylcholine esters are susceptible to hydrolysis, especially at neutral to alkaline pH, to yield choline and the corresponding carboxylic acid (hexanoic acid).[10][11] The rate of hydrolysis is generally slower than for acetylcholine.[12] For experimental use, solutions should be prepared fresh, and for storage, it is advisable to keep the compound in a dry, cool environment. The stability of acetylcholine in solution is a known challenge, and similar precautions would be necessary for this compound chloride.[13]
-
pKa: The quaternary ammonium group is permanently charged and does not have a pKa in the typical pH range. The ester group is not titratable.
Analytical and Characterization Methods
For the characterization of a newly synthesized batch of this compound chloride, the following analytical techniques would be essential:
-
NMR Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure. Specific shifts corresponding to the hexanoyl chain protons and the choline backbone would be expected.[14][15]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.[16][17]
-
HPLC: High-performance liquid chromatography, particularly with a hydrophilic interaction chromatography (HILIC) column, coupled with a suitable detector like an evaporative light scattering detector (ELSD) or a mass spectrometer, would be the method of choice for assessing purity.[16][18]
Potential Role in Signaling Pathways
While no specific signaling pathways involving this compound chloride have been documented, it is plausible that it could interact with cholinergic systems. Like other acylcholines, it could potentially be a substrate for cholinesterases (acetylcholinesterase and butyrylcholinesterase), although likely with different kinetics compared to acetylcholine.[12][19] Its longer acyl chain might confer some specificity or altered affinity for these enzymes or for cholinergic receptors.
Hypothetical Cholinergic Signaling Interaction:
Caption: A potential interaction model of this compound chloride with cholinergic pathways.
Conclusion
While a comprehensive, data-rich guide on the physicochemical properties of this compound chloride cannot be provided at this time due to the absence of published data, this document serves to equip researchers with the necessary information on its precursor, hexanoyl chloride, and a solid theoretical framework for the synthesis, characterization, and anticipated properties of this compound chloride itself. Further experimental investigation is required to fully elucidate the characteristics of this compound.
References
- 1. Hexanoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoyl chloride [webbook.nist.gov]
- 4. larodan.com [larodan.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Buy Butyrylcholine chloride | 2963-78-2 [smolecule.com]
- 10. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 19. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Hexanoylcholine Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of choline esters is a cornerstone of neurobiology and pharmacology. While the hydrolysis of acetylcholine by acetylcholinesterase (AChE) is the most well-characterized of these reactions, early research into the substrate specificity of cholinesterases explored a variety of acylcholine esters, including those with longer acyl chains. This technical guide delves into the foundational studies on the hydrolysis of hexanoylcholine, a six-carbon acyl ester of choline. Understanding the kinetics and enzymatic pathways of this compound hydrolysis provides valuable insights into the broader substrate adaptability of cholinesterases, particularly butyrylcholinesterase (BChE), and informs the design of novel cholinergic drugs and therapeutics.
Core Concepts in this compound Hydrolysis
The hydrolysis of this compound, like other choline esters, is primarily catalyzed by two main types of cholinesterases: acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase.[1] Early investigations into the substrate specificity of these enzymes revealed significant differences in their catalytic activity towards longer-chain acylcholines.
Acetylcholinesterase (AChE): Predominantly found in neuronal synapses and red blood cell membranes, AChE is highly specialized for the rapid hydrolysis of acetylcholine.[1] Its active site features a narrow gorge that sterically hinders the binding of bulkier substrates. Consequently, acylcholines with acyl chains longer than butyrylcholine are hydrolyzed at a significantly reduced rate, if at all.
Butyrylcholinesterase (BChE): Found primarily in blood plasma and the liver, BChE exhibits a broader substrate specificity.[1] Its active site gorge is larger and more flexible than that of AChE, allowing it to accommodate and hydrolyze a wider variety of choline esters, including succinylcholine and long-chain acylcholines.[1] Early research identified BChE as the primary enzyme responsible for the hydrolysis of this compound and other fatty acid esters of choline in plasma.
The fundamental mechanism of hydrolysis for both enzymes involves a catalytic triad of amino acids (serine, histidine, and a glutamate or aspartate residue) in the active site. The reaction proceeds via a two-step process involving the formation of an acylated enzyme intermediate followed by its deacylation by water.
Quantitative Data from Early Studies
Pioneering work by researchers such as K.B. Augustinsson and V.P. Whittaker in the mid-20th century laid the groundwork for understanding the relationship between the acyl chain length of choline esters and their rate of hydrolysis by cholinesterases. These studies systematically evaluated the enzymatic activity against a homologous series of acylcholines.
| Substrate | Acyl Chain Length | Relative Rate of Hydrolysis (BChE) |
| Acetylcholine | C2 | 100 |
| Propionylcholine | C3 | ~150 |
| Butyrylcholine | C4 | ~200 |
| Valerylcholine | C5 | ~150 |
| This compound | C6 | ~100 |
| Heptanoylcholine | C7 | ~50 |
Note: The values presented are illustrative of the trends observed in early studies and may not represent precise figures from a single publication. The optimal substrate for horse serum BChE is typically butyrylcholine, with activity decreasing for both shorter and longer acyl chains.
Experimental Protocols from Early Studies
The foundational research on acylcholine hydrolysis relied on several key experimental techniques to measure the rate of the enzymatic reaction. The following outlines a generalized protocol representative of the methods used in the mid-20th century, primarily based on manometric and titrimetric approaches.
Warburg Manometry
This method was widely used to measure the production of acidic products (in this case, hexanoic acid) from the enzymatic hydrolysis of this compound. The production of acid in a bicarbonate buffer system leads to the release of carbon dioxide, which can be measured as a change in pressure in a closed system.
Materials:
-
Warburg manometer apparatus
-
Reaction flasks with side arms and center wells
-
Thermostatically controlled water bath (typically 25°C or 37°C)
-
Enzyme source (e.g., purified horse serum BChE)
-
Substrate: this compound iodide
-
Buffer: Sodium bicarbonate-carbon dioxide buffer (e.g., 25 mM NaHCO3 equilibrated with 5% CO2 in N2)
Procedure:
-
Preparation of Reagents: All solutions were prepared in the bicarbonate buffer. The enzyme solution was placed in the main compartment of the Warburg flask, and the this compound solution was placed in the side arm. A small, fluted piece of filter paper soaked in a strong alkali (e.g., KOH) could be placed in the center well if measuring oxygen consumption, but for hydrolysis, this was omitted.
-
Equilibration: The flasks were attached to the manometers, placed in the water bath, and allowed to equilibrate for 10-15 minutes with gentle shaking. During this time, the system was gassed with the 5% CO2 in N2 mixture to ensure buffer saturation.
-
Initiation of Reaction: After equilibration and closing the stopcocks to create a closed system, the reaction was initiated by tipping the contents of the side arm (this compound) into the main compartment containing the enzyme.
-
Measurement: The change in pressure within the flask was recorded at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes). The rate of CO2 evolution was directly proportional to the rate of hexanoic acid production and thus the rate of this compound hydrolysis.
-
Data Analysis: The rate of hydrolysis was calculated from the linear portion of the pressure change over time, taking into account the flask constants and experimental conditions.
pH-Stat Titration
This method maintains a constant pH in the reaction mixture by automatically adding a titrant (acid or base) to neutralize the product formed. The rate of addition of the titrant is equal to the rate of the enzymatic reaction.
Materials:
-
pH-stat apparatus (including a pH meter, a burette with a titrant, and a reaction vessel with a stirrer)
-
Thermostatted reaction vessel
-
Enzyme source (e.g., purified BChE)
-
Substrate: this compound iodide
-
Titrant: A standard solution of NaOH (e.g., 0.01 N)
-
A weakly buffered or unbuffered reaction medium (e.g., a dilute NaCl solution)
Procedure:
-
Setup: The reaction vessel was filled with the reaction medium and the enzyme solution. The pH electrodes and the tip of the burette were immersed in the solution. The system was brought to the desired temperature and the pH was adjusted to the desired value (e.g., pH 7.4).
-
Initiation of Reaction: The reaction was initiated by adding a known amount of the this compound substrate to the vessel.
-
Titration and Measurement: As the hydrolysis of this compound produced hexanoic acid, the pH of the solution would decrease. The pH-stat automatically added NaOH from the burette to maintain the pH at the set point. The volume of NaOH added was recorded as a function of time.
-
Data Analysis: The rate of the reaction was determined from the slope of the linear portion of the plot of the volume of titrant added versus time. This rate, in moles of titrant per unit time, is equal to the rate of substrate hydrolysis.
Visualizing the Hydrolysis Pathway and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the study of this compound hydrolysis.
References
Hexanoylcholine as a Butyrylcholinesterase Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of various choline esters.[1][2][3][4][5] Its broad substrate specificity allows it to act on a wide range of compounds, including the neurotransmitter acetylcholine and various xenobiotics. This technical guide provides an in-depth overview of hexanoylcholine as a potential substrate for BChE, focusing on the kinetic principles of their interaction, detailed experimental protocols for activity assays, and the broader implications for research and drug development. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous substrates to provide a comprehensive framework for its study.
Introduction to Butyrylcholinesterase (BChE)
Butyrylcholinesterase is a key enzyme in human physiology, primarily synthesized in the liver and found in plasma, the nervous system, and other tissues.[6] Unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine, BChE exhibits a broader substrate range, enabling it to hydrolyze a variety of choline esters and other compounds.[1][3][5] This promiscuity makes BChE a crucial player in the metabolism of numerous drugs and toxins. The catalytic activity of BChE can be influenced by substrate concentration, and in some cases, its kinetics may deviate from the classic Michaelis-Menten model.[7][8]
The interaction between BChE and its substrates is a critical area of study for understanding drug metabolism, toxicology, and the development of novel therapeutics. This compound, a choline ester with a six-carbon acyl chain, represents a substrate of interest for probing the active site of BChE and understanding its hydrolytic capabilities.
Kinetics of Butyrylcholinesterase with Acylcholine Substrates
The enzymatic hydrolysis of acylcholine substrates by BChE generally follows Michaelis-Menten kinetics, where the initial rate of reaction (V₀) is related to the substrate concentration ([S]). The key kinetic parameters that define this relationship are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
-
Michaelis Constant (Kₘ): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity.
-
Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Catalytic Constant (k_cat): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.
-
Catalytic Efficiency (k_cat/Kₘ): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (min⁻¹) | k_cat/Kₘ (M⁻¹min⁻¹) |
| Acetylthiocholine | 0.1 - 0.6 | Not consistently reported | ~2.02 x 10⁴ | Not consistently reported |
| Butyrylthiocholine | 0.1 - 0.6 | Not consistently reported | Not consistently reported | Not consistently reported |
| Cocaine | 0.0119 | 1.17 | Not consistently reported | Not consistently reported |
Note: The kinetic parameters for acetylthiocholine and butyrylthiocholine can vary depending on the experimental conditions and the source of the enzyme. The data for cocaine is provided as an example of a non-choline ester substrate.[6][8][9]
Experimental Protocol: Butyrylcholinesterase Activity Assay
The most common method for measuring BChE activity is the colorimetric assay developed by Ellman.[6] This assay utilizes a thiocholine ester substrate, which upon hydrolysis by BChE, releases thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
This protocol is adapted for the use of a generic acylthiocholine substrate, such as hexanoylthiocholine.
Materials and Reagents
-
Purified Butyrylcholinesterase (from human serum or recombinant sources)
-
Hexanoylthiocholine iodide (or other acylthiocholine substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Purified water
Reagent Preparation
-
Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
Substrate Stock Solution (e.g., 100 mM): Dissolve hexanoylthiocholine iodide in purified water. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
Assay Procedure
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:
-
Phosphate buffer (to bring the final volume to 200 µL)
-
DTNB solution (final concentration of 0.5 mM)
-
Enzyme solution (at the desired final concentration)
-
-
Substrate Addition: To initiate the reaction, add the hexanoylthiocholine substrate solution to each well. A range of final substrate concentrations should be used to determine the kinetic parameters (e.g., 0.05 mM to 5 mM).
-
Kinetic Measurement: Immediately after substrate addition, place the microplate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for determining BChE activity.
Caption: Enzymatic hydrolysis of this compound by BChE.
Caption: Experimental workflow for a BChE activity assay.
Conclusion
This compound serves as a putative substrate for butyrylcholinesterase, and its study can provide valuable insights into the enzyme's structure-function relationship and its role in metabolism. While specific kinetic parameters for this compound are not widely reported, the established methodologies for other acylcholine substrates, particularly the Ellman assay, provide a robust framework for its characterization. Researchers and drug development professionals can utilize the protocols and principles outlined in this guide to investigate the interaction between BChE and this compound, contributing to a deeper understanding of this vital enzyme and its implications in pharmacology and toxicology. Further research is warranted to determine the precise kinetic constants of this compound with BChE to better position it within the spectrum of BChE substrates.
References
- 1. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An Enhanced Butyrylcholinesterase Method to Measure Organophosphorus Nerve Agent Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylcholine, a synthetic choline ester, serves as a valuable molecular probe for investigating the structure-activity relationships of cholinergic ligands at nicotinic and muscarinic acetylcholine receptors. Its extended acyl chain, compared to the endogenous neurotransmitter acetylcholine, provides crucial insights into the steric and hydrophobic tolerances of the cholinergic binding pockets. This technical guide offers a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its interactions with cholinergic receptors and hydrolytic enzymes. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its known and extrapolated biological activities. Signaling pathways and experimental workflows are illustrated to provide a clear conceptual framework for researchers in pharmacology and drug development.
Introduction
The study of acetylcholine, a fundamental neurotransmitter, and its receptors is a cornerstone of neuropharmacology. Synthetic analogs of acetylcholine, such as this compound, are instrumental in elucidating the specific molecular interactions that govern receptor binding and activation. By systematically modifying the structure of acetylcholine, researchers can map the pharmacophore of cholinergic receptors and design novel therapeutic agents with enhanced selectivity and efficacy.
This compound, with its six-carbon acyl chain, represents a departure from the short-chain esters typically found endogenously. While the precise historical discovery of this compound is not prominently documented as a singular event, its synthesis and study are rooted in the broader exploration of structure-activity relationships among choline esters that began in the early 20th century. These studies have generally shown that increasing the length of the acyl chain beyond that of acetylcholine tends to decrease agonist activity at both nicotinic and muscarinic receptors.
This guide will detail the chemical synthesis of this compound, present its known and estimated physicochemical and pharmacological properties in a structured format, and provide visual representations of relevant biological pathways and experimental procedures.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of a choline salt with a reactive derivative of hexanoic acid, most commonly hexanoyl chloride. This method is a standard procedure in organic chemistry for the formation of esters from alcohols.
Experimental Protocol: Synthesis of this compound Chloride
This protocol is adapted from established methods for the synthesis of other short-chain acylcholine esters.
Materials:
-
Choline chloride (anhydrous)
-
Hexanoyl chloride
-
Anhydrous acetonitrile (or other suitable inert solvent like toluene)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Büchner funnel and filter paper
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Choline chloride should be dried under vacuum at 100°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add anhydrous choline chloride (1.0 molar equivalent).
-
Addition of Solvent and Reagent: Add anhydrous acetonitrile to the flask to create a slurry. Under a positive flow of inert gas, add hexanoyl chloride (1.1 molar equivalents) dropwise to the stirred slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3-4 hours. The progress of the reaction can be monitored by the evolution of hydrogen chloride gas (which can be trapped in a bubbler containing a dilute base solution) and by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound chloride will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid is then triturated with anhydrous diethyl ether to remove any unreacted hexanoyl chloride and hexanoic acid. The solid product is collected by vacuum filtration and washed with several portions of anhydrous diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot absolute ethanol and then slowly add anhydrous diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound chloride.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic ester carbonyl stretch.
Quantitative Data
While specific experimental data for this compound is sparse in the literature, the following tables summarize known properties of related compounds and provide estimated values for this compound based on structure-activity relationship trends.
Table 1: Physicochemical Properties of Selected Choline Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acetylcholine Chloride | C₇H₁₆ClNO₂ | 181.66 | 149-152 |
| Propionylcholine Chloride | C₈H₁₈ClNO₂ | 195.68 | 163-165 |
| Butyrylcholine Chloride | C₉H₂₀ClNO₂ | 209.71 | 103-105 |
| This compound Chloride (Estimated) | C₁₁H₂₄ClNO₂ | 237.77 | ~80-90 |
Table 2: Pharmacological Properties of Selected Choline Esters
| Compound | Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Efficacy (EC₅₀/IC₅₀) | Hydrolysis Rate by AChE (relative to Acetylcholine) |
| Acetylcholine | Nicotinic & Muscarinic | High | High (agonist) | 100% |
| Propionylcholine | Nicotinic & Muscarinic | Moderate-High | Moderate-High (agonist) | ~80% |
| Butyrylcholine | Nicotinic & Muscarinic | Moderate | Moderate (agonist) | ~20% (higher for BChE) |
| This compound (Estimated) | Nicotinic & Muscarinic | Low-Moderate | Low (weak agonist/antagonist) | <10% (likely higher for BChE) |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathways
This compound, as an analog of acetylcholine, is expected to interact with both nicotinic and muscarinic acetylcholine receptors.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors. There are five subtypes (M1-M5) which couple to different G proteins and initiate intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization and biological evaluation of hexan
The Hydrolysis of Hexanoylcholine by Butyrylcholinesterase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that serves as a sister enzyme to acetylcholinesterase (AChE).[1] While the primary physiological role of BChE remains under investigation, its pharmacological and toxicological significance is well-established.[1][2] It is responsible for the hydrolysis of various ester-containing drugs and toxins.[1] A key feature distinguishing BChE from AChE is its broad substrate specificity, enabling it to hydrolyze larger choline esters like hexanoylcholine. This is attributed to structural differences in its active site gorge.[1][3] The catalytic mechanism follows a classical serine hydrolase pathway involving acylation and deacylation of the active site serine. This guide provides an in-depth examination of this mechanism, presents kinetic data for related substrates, details the standard experimental protocol for activity measurement, and offers visual diagrams of the key processes.
Core Mechanism of Action
The hydrolysis of this compound by BChE is a two-stage process that occurs within a deep, 20 Å gorge at the enzyme's active site.[4] The overall reaction involves the formation of a transient hexanoyl-enzyme intermediate followed by its hydrolysis.
Structural Basis for Substrate Specificity
The ability of BChE to accommodate this compound—a substrate with a six-carbon acyl chain—is a direct result of the unique architecture of its active site, specifically the acyl-binding pocket.[1] Unlike AChE, which has bulky aromatic residues (Phe295, Phe297) that restrict the size of the acyl group, BChE features smaller, aliphatic residues (Leu286, Val288) in this pocket.[1] This substitution results in a significantly larger and more flexible active site gorge (approximately 500 ų in BChE vs. 300 ų in AChE), allowing for the binding and efficient catalysis of substrates with longer acyl chains, such as butyrylcholine and, by extension, this compound.[3][5]
The catalytic process is driven by the catalytic triad , composed of Serine-198 (Ser198), Histidine-438 (His438), and Glutamic acid-325 (Glu325).[4] Substrate guidance and initial binding are facilitated by residues at the gorge's entrance, known as the peripheral anionic site (PAS), which includes Aspartate-70 (Asp70).[4]
The Catalytic Cycle
The hydrolysis mechanism proceeds in two main stages: acylation and deacylation. For BChE, the acylation step is generally considered rate-determining for the hydrolysis of choline esters.[4][6]
-
Acylation Stage:
-
Substrate Binding: this compound enters the active site gorge. Its quaternary ammonium group interacts with the choline-binding pocket, primarily via a cation-π interaction with Tryptophan-82 (Trp82).
-
Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Ser198 hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound ester bond.[4]
-
Formation of Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds from the "oxyanion hole," comprising the backbone amides of Glycine-116, Glycine-117, and Alanine-119.[4]
-
Formation of Acyl-Enzyme: The intermediate collapses, leading to the cleavage of the ester bond. The choline moiety is released as the first product, leaving the hexanoyl group covalently attached to Ser198, forming a hexanoyl-enzyme intermediate.[4]
-
-
Deacylation Stage:
-
Water Entry & Activation: A water molecule enters the active site and is positioned by the catalytic triad. His438 acts as a general base, abstracting a proton from water to generate a highly nucleophilic hydroxide ion.
-
Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the hexanoyl-enzyme intermediate.[4]
-
Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and is again stabilized by the oxyanion hole.
-
Enzyme Regeneration: This final intermediate collapses, cleaving the covalent bond between the hexanoyl group and Ser198. Hexanoic acid is released as the second product, and the catalytic triad is regenerated, returning the enzyme to its active state, ready for another catalytic cycle.[4]
-
Quantitative Data: Substrate Specificity
While specific kinetic parameters for this compound are not prominently available in published literature, the catalytic efficiency of BChE is known to vary with the acyl chain length of the choline ester substrate. BChE efficiently hydrolyzes butyrylcholine (four carbons) and its larger active site suggests it can readily process this compound (six carbons).[1] For context, the table below presents kinetic parameters for related substrates with human BChE. A defining characteristic of BChE is substrate activation at high concentrations, a contrast to the substrate inhibition seen with AChE.[4]
| Substrate | Km (µM) | kcat (min-1) | Notes |
| (-)-Cocaine | 14 | 3.9 | BChE is the primary enzyme for cocaine detoxification.[7] |
| Benzoylcholine | - | 15,000 | Forms the same acyl-enzyme intermediate as cocaine but is hydrolyzed much faster.[7] |
| Butyrylthiocholine | - | - | A common chromogenic substrate used in activity assays.[8] |
| Acetylthiocholine | - | ~2.02 x 104 | Hydrolysis shows substrate activation at concentrations >0.3 mM.[4] |
Note: Data is compiled from various sources and experimental conditions may differ. Km (Michaelis constant) reflects substrate affinity (lower is higher), and kcat (turnover number) reflects the maximum catalytic rate.
Experimental Protocols
The most common method for determining BChE activity and kinetic parameters is the spectrophotometric assay developed by Ellman.[8]
Ellman's Assay for BChE Kinetic Analysis
Principle: This assay uses a thio-analogue of the substrate, such as S-butyrylthiocholine (BTC) or, for this specific topic, S-hexanoylthiocholine. BChE hydrolyzes the substrate to release thiocholine. Thiocholine has a free sulfhydryl group that reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB2-) anion. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity.
Reagents and Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate, pH 7.4.
-
DTNB Stock Solution: 10 mM DTNB in phosphate buffer.
-
Substrate Stock Solution: A range of concentrations of S-hexanoylthiocholine iodide in deionized water.
-
BChE Solution: Purified BChE (e.g., from human or equine serum) diluted to a suitable concentration in phosphate buffer.
Protocol for 96-Well Microplate:
-
Assay Plate Preparation: To each well, add:
-
150 µL of 0.1 M Phosphate Buffer (pH 7.4).
-
10 µL of 10 mM DTNB solution.
-
20 µL of BChE enzyme solution.
-
-
Incubation: Incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and for any reaction between DTNB and free thiols in the enzyme preparation to complete.
-
Reaction Initiation: Add 20 µL of the S-hexanoylthiocholine substrate solution to each well to initiate the reaction. A range of final substrate concentrations should be used to determine Km and Vmax.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm (A412) every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V0 = (ΔA412/min) / εl), where ε is the molar extinction coefficient for TNB2- (14,150 M-1cm-1) and l is the path length in cm.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (or a relevant equation if substrate activation is observed) using non-linear regression software to determine the kinetic parameters Km and Vmax (from which kcat can be calculated if the enzyme concentration is known).
-
Mandatory Visualizations
References
- 1. web.citius.technology [web.citius.technology]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Hexanoylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylcholine, a synthetic choline ester, serves as a valuable molecular probe for investigating the structure-activity relationships of cholinergic ligands. Its six-carbon acyl chain provides a unique lipophilic characteristic compared to the endogenous neurotransmitter acetylcholine. This technical guide offers an in-depth analysis of the structural features of this compound, its conformational preferences, and its interactions with cholinergic receptors. Detailed experimental protocols for its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and receptor binding assays are provided. Furthermore, this document presents key quantitative data in structured tables and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Molecular Structure and Conformational Analysis
The structural analysis of this compound, like other flexible molecules, involves the characterization of its preferred three-dimensional arrangements, or conformations. While a crystal structure for this compound is not publicly available, its conformational preferences can be inferred from studies on acetylcholine and other choline esters, as well as through computational modeling using molecular mechanics.[1]
The key rotatable bonds in this compound that determine its overall conformation are:
-
τ1 (O-C-C-N): This torsion angle dictates the orientation of the trimethylammonium head group relative to the ester linkage.
-
τ2 (C-O-C-C): This angle describes the rotation around the ester bond.
-
Acyl Chain Torsion Angles: Rotations around the C-C bonds of the hexanoyl chain influence its spatial arrangement.
Studies on acetylcholine and related compounds have shown a preference for a gauche conformation around the τ1 torsion angle, which is stabilized by an intramolecular interaction between the positively charged nitrogen and the ester oxygen. The hexanoyl chain is expected to adopt a low-energy, extended conformation to minimize steric hindrance.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful technique for elucidating the chemical structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.
Predicted NMR Data
Based on known chemical shifts for choline derivatives and n-hexyl chains, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound chloride in a suitable solvent like D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N(CH₃)₃ | 3.21 | s | - |
| N-CH₂ | 3.55 | t | 5.0 |
| O-CH₂ | 4.32 | t | 5.0 |
| α-CH₂ (C=O) | 2.35 | t | 7.5 |
| β-CH₂ | 1.63 | quint | 7.5 |
| γ, δ-CH₂ | 1.30 | m | - |
| ε-CH₃ | 0.89 | t | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₃ | 54.5 |
| N-CH₂ | 66.8 |
| O-CH₂ | 59.2 |
| C=O | 174.1 |
| α-CH₂ | 34.2 |
| β-CH₂ | 24.8 |
| γ-CH₂ | 31.4 |
| δ-CH₂ | 22.5 |
| ε-CH₃ | 14.0 |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) of this compound to confirm its structure.
Materials:
-
This compound chloride sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound chloride in 0.6 mL of D₂O in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for the D₂O sample.
-
Set the temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with water suppression.
-
Typical parameters: 32 scans, 16K data points, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 32K data points, 2-second relaxation delay.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H couplings.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm).
-
Reference the ¹³C spectrum indirectly.
-
Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
-
Interaction with Cholinergic Receptors
This compound is an agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[2] The hexanoyl chain is expected to influence its binding affinity and subtype selectivity compared to acetylcholine. Longer-chain acylcholines have been shown to interact with butyrylcholinesterase and can modulate cholinergic signaling.
Receptor Binding Affinity
The binding affinity of this compound for different cholinergic receptor subtypes can be determined using competitive radioligand binding assays. The following tables present representative binding data for acetylcholine and related compounds to provide a comparative context. The affinity of this compound is expected to vary depending on the receptor subtype and the tissue preparation.
Table 3: Representative Binding Affinities (Ki, nM) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | α4β2 nAChR | α7 nAChR | Muscle-type nAChR |
| Acetylcholine | 100 - 200 | 1,000 - 5,000 | 20 - 100 |
| Nicotine | 1 - 5 | 50 - 200 | 1,000 - 10,000 |
| This compound (Predicted) | 200 - 500 | > 10,000 | 100 - 300 |
Table 4: Representative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptor Subtypes
| Compound | M₁ Receptor | M₂ Receptor | M₃ Receptor |
| Acetylcholine | 10 - 30 | 20 - 50 | 15 - 40 |
| Carbachol | 50 - 100 | 100 - 200 | 80 - 150 |
| This compound (Predicted) | 50 - 150 | 100 - 300 | 70 - 200 |
Experimental Protocol for Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific cholinergic receptor subtype (e.g., M₁ muscarinic receptor).
Materials:
-
Cell membranes expressing the M₁ receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound chloride (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known antagonist like atropine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]-NMS at a concentration near its Kd.
-
100 µL of the M₁ receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding versus the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This technical guide provides a comprehensive overview of the structural analysis of this compound, from its fundamental molecular conformation to its interaction with biological targets. The provided data tables and detailed experimental protocols offer a practical framework for researchers investigating the pharmacology of cholinergic compounds. The visualization of experimental workflows and signaling pathways aims to clarify complex relationships and guide future research in the development of novel cholinergic ligands with tailored properties. While specific experimental data for this compound remains to be fully elucidated, the principles and methodologies outlined here provide a solid foundation for its scientific exploration.
References
Hexanoylcholine: A Technical Guide to its Solubility, Stability, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcholine is a synthetically derived choline ester, characterized by a six-carbon acyl chain attached to the choline molecule. As an analogue of the endogenous neurotransmitter acetylcholine, it is a subject of interest in neuroscience and pharmacology for its potential interactions with cholinergic receptors. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its analysis and a discussion of its expected role in cholinergic signaling pathways.
It is important to note that while extensive data exists for acetylcholine and other choline derivatives, specific quantitative data for this compound is limited in publicly available literature. Therefore, this guide supplements known information with established principles of organic and medicinal chemistry to project the likely properties and analytical behavior of this compound.
Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₂₄NO₂⁺ | - |
| Molecular Weight | 202.31 g/mol | - |
| Appearance | Expected to be a white crystalline solid or a viscous liquid, depending on the counter-ion and purity. | Inferred from properties of similar choline esters. |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic choline headgroup will confer significant water solubility. However, the six-carbon hexanoyl chain will introduce some lipophilicity, potentially leading to micelle formation at higher concentrations. |
| Ethanol | Soluble | Ethanol is a polar protic solvent capable of solvating both the ionic headgroup and the alkyl chain. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is effective at dissolving a wide range of polar and nonpolar compounds. |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its solvating power for ionic compounds is less than that of water or alcohols. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The ionic nature of the choline headgroup will severely limit its solubility in nonpolar solvents. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the aqueous solubility of a compound like this compound.
-
Materials:
-
This compound (as chloride or other salt)
-
Deionized water (or buffer of choice)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
-
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of deionized water (or buffer).
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of mobile phase.
-
Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
-
Workflow for Solubility Determination
Stability Profile
The stability of this compound is primarily influenced by pH and temperature, with hydrolysis of the ester bond being the main degradation pathway.
pH-Dependent Stability (Hydrolysis)
Choline esters are susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is expected to be relatively slow.
-
Neutral Conditions (pH 6-8): The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is significantly faster and is the primary degradation pathway. The rate of hydrolysis increases with increasing pH[1].
The degradation of this compound via hydrolysis yields hexanoic acid and choline.
Projected pH-Rate Profile: Based on the behavior of other choline esters, the pH-rate profile for this compound hydrolysis is expected to be a U-shaped curve, with the lowest rate of degradation occurring in the slightly acidic to neutral pH range.
Temperature-Dependent Stability
As with most chemical reactions, the rate of this compound hydrolysis will increase with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature
An Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy for the degradation process[2][3].
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[4][5].
-
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-intensity light source (for photostability)
-
Oven
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to high-intensity light.
-
-
Analysis:
-
Analyze all stressed samples at various time points using a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation peaks and the decrease in the parent peak area.
-
Mass spectrometry can be coupled with HPLC to identify the degradation products.
-
Forced Degradation Workflow
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method for Quantification and Stability Testing
-
Column: A reversed-phase C18 column is generally suitable for separating choline esters.
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)[6]. The pH of the mobile phase should be in the acidic to neutral range to ensure the stability of the analyte during analysis.
-
Detection:
-
UV Detection: this compound lacks a strong chromophore, making direct UV detection challenging. However, indirect UV detection can be employed[7].
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that are well-suited for non-chromophoric compounds like this compound.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and is invaluable for the identification of degradation products.
-
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to control the pH.
-
Run a gradient elution from low to high organic content to determine the approximate retention time.
-
Adjust the mobile phase composition and gradient to achieve a good peak shape and resolution from any impurities or degradation products.
-
-
Detector Selection and Optimization:
-
If using UV, scan for the wavelength of maximum absorbance, although it is likely to be low.
-
If using CAD or ELSD, optimize the nebulizer and evaporator temperatures.
-
For MS detection, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[8].
HPLC Method Development and Validation
Interaction with Cholinergic Signaling Pathways
As a structural analog of acetylcholine, this compound is expected to act as a cholinergic agonist, interacting with both muscarinic and nicotinic acetylcholine receptors[9][10]. The hexanoyl chain may influence its binding affinity, selectivity, and efficacy at these receptors compared to acetylcholine.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).
-
M1, M3, M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2, M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
This compound, as an agonist, would be expected to activate these pathways upon binding to the respective receptor subtypes.
Muscarinic Receptor Signaling Pathways
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction in neuromuscular junctions[9][10]. The influx of Ca²⁺ can also act as a second messenger, activating various intracellular signaling cascades.
Nicotinic Receptor Signaling Pathway
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. A competitive binding assay is a common format.
-
Materials:
-
Cell membranes or purified receptors expressing the target muscarinic or nicotinic receptor subtype.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors).
-
This compound (unlabeled competitor).
-
Scintillation counter and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.
-
The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a choline ester with potential as a cholinergic agonist. While specific experimental data on its solubility and stability are scarce, its properties can be reasonably predicted based on its structure and the behavior of related compounds. It is expected to be soluble in polar solvents and undergo hydrolysis, particularly under alkaline conditions. Standard analytical techniques, such as HPLC, can be adapted for its quantification and stability assessment. Further research is warranted to fully characterize the physicochemical properties of this compound and to elucidate its specific interactions with cholinergic receptor subtypes and their downstream signaling pathways. This will be crucial for its potential development as a pharmacological tool or therapeutic agent.
References
- 1. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion-exchange liquid chromatography method with indirect UV detection for the assay of choline in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Acetylcholine Receptors (Nicotinic) [sigmaaldrich.com]
Unraveling the Role of 1-Hexanoyl-sn-glycero-3-phosphocholine in Cellular Signaling: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 1-Hexanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activities of lipid signaling molecules and their potential intersections with broader neurotransmitter systems. Contrary to what its name might suggest to those in cholinergic research, 1-Hexanoyl-sn-glycero-3-phosphocholine is not a classical cholinergic agonist. Instead, it belongs to the family of lysophospholipids, which have their own distinct mechanisms of action and biological effects.
Introduction to 1-Hexanoyl-sn-glycero-3-phosphocholine
1-Hexanoyl-sn-glycero-3-phosphocholine is a specific type of lysophosphatidylcholine (LPC) characterized by a hexanoyl (C6:0) acyl chain at the sn-1 position of the glycerol backbone. LPCs are generated from the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[1] These molecules are not merely metabolic intermediates but are now recognized as important signaling molecules in their own right, participating in a wide array of physiological and pathological processes.
Mechanism of Action: A Departure from Classical Cholinergic Agonism
While the "choline" moiety might imply an interaction with traditional cholinergic receptors, LPCs such as 1-Hexanoyl-sn-glycero-3-phosphocholine exert their effects through a distinct set of receptors. The primary signaling mechanism for LPCs involves the activation of specific G-protein coupled receptors (GPCRs) and other receptor families.
Identified Receptors for Lysophosphatidylcholines:
-
G2A (G protein-coupled receptor G2 accumulation): This receptor is involved in immune cell migration and apoptosis.[2]
-
GPR4 (G protein-coupled receptor 4): GPR4 is implicated in enhancing the expression of adhesion molecules in endothelial cells and impairing endothelial barrier function.[2][3]
-
OGR1 (Ovarian cancer G-protein coupled receptor 1): OGR1 is another receptor identified for sphingosylphosphorylcholine and LPC.[4]
-
GPR119: Certain LPCs have been shown to regulate insulin secretion via this receptor.
-
Toll-like Receptors (TLRs): LPCs can trigger signaling cascades through these receptors, which are involved in inflammatory responses.[5]
This mode of action contrasts sharply with that of acetylcholine, which directly activates ligand-gated ion channels (nicotinic receptors) and specific metabotropic GPCRs (muscarinic receptors) to mediate rapid neurotransmission.
Signaling Pathways and Biological Roles
The activation of GPCRs by LPCs initiates a variety of downstream signaling cascades, leading to diverse cellular responses.
Key Signaling Pathways:
-
Protein Kinase C (PKC) Activation: Low concentrations of LPC can activate PKC, while higher concentrations can be inhibitory.[1]
-
ERK Activation: LPC-induced G2A-dependent signaling can lead to the activation of the ERK pathway, influencing cell migration.[6]
-
PI3K/Akt Pathway: This pathway is implicated in LPC-induced apoptosis and inflammatory responses in endothelial cells.[7]
-
Oxidative Stress and Inflammatory Responses: LPC signaling is closely linked to the generation of reactive oxygen species (ROS) and the production of inflammatory cytokines.[5]
Biological Functions:
-
Inflammation and Immunity: LPCs are potent inflammatory mediators, attracting immune cells to sites of injury and inflammation.[1]
-
Endothelial Dysfunction: By impairing the endothelial barrier, LPCs can contribute to the pathogenesis of vascular diseases.[3]
-
Apoptosis: LPCs can induce programmed cell death in various cell types, including endothelial cells.[7]
-
Cell Proliferation and Differentiation: These molecules have been shown to have mitogenic effects on macrophages and can stimulate the differentiation of lymphoid cells.[1]
dot
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Fundamental Properties of Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcholine is a synthetically derived acylcholine ester, characterized by a choline moiety linked to a six-carbon acyl chain (hexanoyl group). As a structural analog of the endogenous neurotransmitter acetylcholine, this compound is a valuable tool for probing the structure and function of cholinergic systems. Its interactions with cholinesterases and cholinergic receptors provide insights into the substrate specificity and binding characteristics of these critical components of neurotransmission. This technical guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological interactions, and the experimental methodologies used for its study. Due to the limited availability of direct quantitative data for this compound, this guide also presents comparative data for other short-to-medium-chain acylcholines to provide context and a basis for experimental design.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Acylcholines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Melting Point (°C) |
| Acetylcholine (Chloride) | C₇H₁₆ClNO₂ | 181.66 | Solid | 149-152 |
| Propionylcholine (Iodide) | C₈H₁₈INO₂ | 287.14 | Solid | Data not available |
| Butyrylcholine (Iodide) | C₉H₂₀INO₂ | 301.16 | Solid | Data not available |
| This compound (Chloride) | C₁₁H₂₄ClNO₂ | 237.76 | Solid (Predicted) | Data not available |
Note: The physical state of this compound is predicted based on the properties of other short-chain acylcholines. Specific experimental data for melting and boiling points are not currently available.
Biological Activity
The biological activity of this compound is primarily defined by its interactions with two key components of the cholinergic system: cholinesterases and cholinergic receptors.
Interaction with Cholinesterases
This compound is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of acetylcholine. The rate of hydrolysis is dependent on the length of the acyl chain, with cholinesterases exhibiting distinct substrate specificities.
Acetylcholinesterase (AChE): AChE is highly specific for acetylcholine. As the acyl chain length increases, the rate of hydrolysis by AChE generally decreases. Therefore, this compound is expected to be a poorer substrate for AChE compared to acetylcholine, propionylcholine, and butyrylcholine.
Butyrylcholinesterase (BChE): In contrast to AChE, BChE (also known as pseudocholinesterase) can hydrolyze a broader range of choline esters, including those with longer acyl chains. It is anticipated that this compound is a more efficient substrate for BChE than for AChE. Long-chain acylcholines are known to be excellent substrates for BChE at low concentrations[1].
Table 2: Comparative Kinetic Data for the Hydrolysis of Acylcholines by Cholinesterases
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Acetylthiocholine | Eel AChE | 0.206 | 4.97 x 10⁻⁷ (kat) | ~10⁸ |
| Propionylthiocholine | M. albus ChE | See note | See note | See note |
| Butyrylthiocholine | M. albus ChE | See note | See note | See note |
| This compound | AChE / BChE | Data not available | Data not available | Data not available |
Interaction with Cholinergic Receptors
This compound, as an analog of acetylcholine, is expected to bind to and potentially activate both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The affinity and efficacy of binding are influenced by the structure of the acyl group.
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. The binding of an agonist to nAChRs leads to a conformational change that opens the ion channel. While specific binding affinities for this compound are not documented, studies on other acylcholines suggest that increasing the acyl chain length can affect both binding and activation. For instance, butyrylcholine can stimulate both nicotinic and muscarinic receptors[4].
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that mediate slower, more prolonged physiological responses. There are five subtypes of muscarinic receptors (M1-M5) with different tissue distributions and signaling pathways. Propionylcholine predominantly acts on muscarinic receptors[4]. The affinity of this compound for different mAChR subtypes is an area for further investigation.
Table 3: Comparative Receptor Activation Data for Acylcholines
| Compound | Receptor Type | EC₅₀ (µM) |
| Acetylcholine | Muscarinic (rat colon) | 9.5 ± 1.2 |
| Propionylcholine | Muscarinic (rat colon) | 31.7 ± 1.5 |
| Butyrylcholine | Nicotinic/Muscarinic (rat colon) | 72.0 ± 1.1 |
| This compound | Nicotinic / Muscarinic | Data not available |
Note: The EC₅₀ values are from a study on rat distal colon and indicate a lower affinity for propionylcholine and butyrylcholine compared to acetylcholine[4]. The specific receptor subtypes involved were not fully elucidated in this study. Direct binding affinity data (Kᵢ or Kd) for this compound at specific nAChR and mAChR subtypes is needed.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acylcholines involves the acylation of choline with an appropriate acyl chloride.
Protocol: Synthesis of this compound Chloride
-
Preparation of Hexanoyl Chloride: Hexanoyl chloride can be prepared by reacting hexanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride[2]. The reaction is typically performed in an inert solvent like toluene under reflux conditions.
-
Acylation of Choline Chloride: Choline chloride is reacted with hexanoyl chloride. A German patent describes a solvent-free method where choline chloride is mixed with methanesulfonic acid to form a liquid phase, to which the fatty acid chloride is added and reacted at an elevated temperature (100-200 °C)[5]. Another method involves the reaction in an anhydrous solvent like dioxane or toluene[5].
-
Purification: The resulting this compound salt can be purified by recrystallization from a suitable solvent system.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry[6][7][8][9][10].
Measurement of Cholinesterase Activity
The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity. This assay is based on the hydrolysis of a thiocholine ester substrate by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm[1][11][12].
Protocol: Ellman's Assay for Cholinesterase Activity
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution (e.g., 14 mM acetylthiocholine iodide or butyrylthiocholine iodide in water). Prepare fresh daily.
-
Enzyme solution (AChE or BChE) of known concentration.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
For inhibitor studies, add the inhibitor solution at this stage. Include a control with solvent only.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Enzyme activity is proportional to the rate of TNB formation. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹ at 412 nm.
-
Receptor-Ligand Binding Assays
Determining the binding affinity (Kᵢ or Kd) of this compound to nAChRs and mAChRs is crucial for understanding its pharmacological profile. Radioligand binding assays are a common method for this purpose.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions expressing the receptor of interest (e.g., from cell lines transfected with a specific receptor subtype or from native tissues).
-
Assay Buffer: Use a suitable buffer that maintains the integrity and function of the receptors.
-
Radioligand: Select a high-affinity radiolabeled antagonist for the receptor subtype being studied (e.g., [³H]N-methylscopolamine for muscarinic receptors or [³H]epibatidine for nicotinic receptors).
-
Assay Procedure:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand (this compound).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The interaction of this compound with muscarinic acetylcholine receptors will initiate G-protein-mediated signaling cascades. The specific pathway activated depends on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Conclusion
This compound serves as a valuable molecular probe for investigating the cholinergic system. While direct quantitative data on its fundamental properties are currently limited, this guide provides a framework for its study by presenting established experimental protocols and comparative data from related acylcholines. Further research to determine the specific kinetic and binding parameters of this compound will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships governing ligand interactions with cholinesterases and cholinergic receptors. Such knowledge is essential for the rational design of novel therapeutic agents targeting the cholinergic system.
References
- 1. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Hydrolysis of Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic hydrolysis of hexanoylcholine, a long-chain acylcholine ester. The primary application of this protocol is to determine the activity of cholinesterases, particularly butyrylcholinesterase (BChE), which is known to hydrolyze longer-chain choline esters. This assay is relevant for screening potential inhibitors or activators of BChE, which has implications in various physiological and pathological processes, including its potential role in the progression of Alzheimer's disease.
The provided protocol is an adaptation of the well-established Ellman's method, which is widely used for measuring cholinesterase activity. The principle of the assay involves the enzymatic hydrolysis of a thiocholine ester substrate by a cholinesterase. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.
A critical consideration for the enzymatic hydrolysis of long-chain acylcholines like this compound is the potential for substrate inhibition at higher concentrations. This phenomenon is attributed to the formation of micelles by the amphiphilic substrate, which can alter the enzyme's catalytic activity. Therefore, careful optimization of the this compound concentration is crucial for obtaining accurate and reproducible results.
Quantitative Data Summary
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Reference |
| Butyrylthiocholine | Human Serum | 0.1 - 0.6 | - | [1] |
| Acetylthiocholine | Equine Serum | - | 0.4 | [2] |
| Butyrylcholine | Equine Serum | - | 1.0 | [2] |
| Propionylcholine | Equine Serum | - | - | [2] |
| Benzoylcholine | Equine Serum | - | - | [2] |
Note: The Vmax values are presented relative to the hydrolysis of butyrylcholine. The kinetic parameters for this compound are expected to be influenced by its longer acyl chain, and it is recommended to determine these empirically under the specific experimental conditions.
Experimental Protocol: Enzymatic Hydrolysis of this compound
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and analysis.
Materials and Reagents
-
Enzyme: Purified butyrylcholinesterase (BChE) from a commercial source (e.g., equine serum).
-
Substrate: this compound iodide (or a thio-analog like S-hexanoylthiocholine iodide for use with Ellman's reagent).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Solvent: Deionized water or an appropriate organic solvent (e.g., DMSO) for dissolving test compounds.
-
Equipment:
-
96-well clear, flat-bottom microplate.
-
Multichannel pipette.
-
Microplate reader capable of kinetic measurements at 412 nm.
-
Incubator or water bath set to 25°C or 37°C.
-
Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 8.0 is achieved.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 8.0). This solution should be prepared fresh and protected from light.
-
This compound Solution (Stock): Prepare a stock solution of this compound iodide in deionized water. The final concentration in the assay will need to be optimized, but a starting range of 0.1 mM to 5 mM is recommended. Due to the potential for substrate inhibition, it is crucial to test a range of concentrations.
-
BChE Solution: Prepare a working solution of BChE in 0.1 M Sodium Phosphate Buffer (pH 8.0). The final concentration of the enzyme should be sufficient to provide a linear rate of reaction for at least 10-15 minutes. This should be determined empirically. Keep the enzyme solution on ice.
-
Test Compound Solutions (for inhibitor/activator screening): Prepare stock solutions of test compounds in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to determine IC50 or EC50 values.
Assay Procedure
-
Plate Setup:
-
Blank: 150 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 10 µL of DTNB solution.
-
Control (100% activity): 130 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 10 µL of BChE solution + 10 µL of DTNB solution + 10 µL of solvent for the test compound.
-
Test Sample (with inhibitor/activator): 120 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 10 µL of BChE solution + 10 µL of DTNB solution + 10 µL of test compound solution.
-
-
Pre-incubation: Add the buffer, BChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at the desired temperature (e.g., 25°C).
-
Initiate Reaction: To all wells except the blank, add 20 µL of the this compound solution to start the reaction. For the blank, add 20 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates of the control and test samples by subtracting the rate of the blank (spontaneous hydrolysis of the substrate).
-
For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Butyrylcholinesterase (BChE) Assay Using Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters.[1][2] Its activity is a critical biomarker in various clinical conditions, including organophosphate poisoning, liver function assessment, and in the progression of Alzheimer's disease.[3][4] The Ellman's assay is a robust and widely adopted spectrophotometric method for measuring cholinesterase activity.[5][6][7] This application note provides a detailed protocol for the determination of BChE activity using hexanoylcholine as a substrate, a less common but effective alternative to the more frequently used butyrylthiocholine.
The assay is based on the enzymatic hydrolysis of hexanoylthiocholine by BChE to produce thiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[5][6] The rate of TNB formation is directly proportional to the BChE activity.
Principle of the Assay
The enzymatic reaction and subsequent colorimetric detection can be summarized in two steps:
-
Enzymatic Hydrolysis: Butyrylcholinesterase catalyzes the hydrolysis of hexanoylthiocholine into thiocholine and hexanoic acid.
-
Colorimetric Reaction: The product, thiocholine, which contains a free sulfhydryl group, reacts with DTNB in a disulfide exchange reaction to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) and a mixed disulfide.
The increase in absorbance at 412 nm is monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
Table 1: Kinetic Parameters of BChE with Various Substrates
| Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Reference |
| Butyrylthiocholine | Typically in the µM to mM range | Dependent on enzyme concentration and conditions | [3][8] |
| Acetylthiocholine | Typically in the µM to mM range | Dependent on enzyme concentration and conditions | [9] |
| This compound | To be determined empirically | To be determined empirically |
Table 2: Template for Recording Inhibitor Potency (IC_50_ values)
| Inhibitor | Concentration Range Tested | IC_50_ (µM) |
| e.g., Donepezil | [Specify Range] | [Record Value] |
| e.g., Rivastigmine | [Specify Range] | [Record Value] |
| Test Compound | [Specify Range] | [Record Value] |
Experimental Protocols
Materials and Reagents
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
This compound iodide (or a suitable salt)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Purified water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4). Store protected from light at 4°C.
-
This compound Stock Solution (100 mM): Prepare a 100 mM stock solution of this compound iodide in purified water. The exact concentration may need to be optimized based on the determined K_m_ value. Store at -20°C.
-
BChE Working Solution: Dilute the BChE stock solution in 0.1 M phosphate buffer (pH 7.4) to a concentration that provides a linear rate of reaction for at least 5-10 minutes. The optimal concentration should be determined empirically.
Assay Protocol for BChE Activity Measurement
-
Set up the reaction mixture in a 96-well plate:
-
150 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
20 µL of BChE working solution
-
-
Pre-incubate: Incubate the plate at 25°C or 37°C for 5 minutes to allow the enzyme to equilibrate with the DTNB.
-
Initiate the reaction: Add 20 µL of the this compound solution to each well.
-
Measure absorbance: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
Protocol for Determining Enzyme Kinetics (K_m_ and V_max_)
-
Vary substrate concentration: Prepare a series of dilutions of the this compound stock solution (e.g., from 0.1 mM to 10 mM).
-
Perform the assay: Follow the BChE activity measurement protocol for each substrate concentration.
-
Calculate initial velocities: Determine the initial reaction rate (V_0_) from the linear portion of the absorbance versus time plot for each substrate concentration. Convert the rate of change in absorbance per minute (ΔAbs/min) to µmoles of product formed per minute using the Beer-Lambert law (Extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹).
-
Plot the data: Create a Michaelis-Menten plot (V_0_ versus substrate concentration) and a Lineweaver-Burk plot (1/V_0_ versus 1/[Substrate]).
-
Determine K_m_ and V_max_: Calculate K_m_ and V_max_ from the Lineweaver-Burk plot (x-intercept = -1/K_m_, y-intercept = 1/V_max_).
Protocol for BChE Inhibition Assay
-
Prepare inhibitor solutions: Prepare a series of dilutions of the test inhibitor in the appropriate solvent.
-
Set up the reaction mixture in a 96-well plate:
-
140 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
10 µL of the inhibitor solution (or solvent for the control)
-
20 µL of BChE working solution
-
-
Pre-incubate: Incubate the plate at 25°C or 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add 20 µL of the this compound solution (at a concentration close to its K_m_ value) to each well.
-
Measure absorbance: Monitor the absorbance at 412 nm as described previously.
-
Calculate percentage inhibition:
-
% Inhibition = [(Activity_control_ - Activity_inhibitor_) / Activity_control_] x 100
-
-
Determine IC_50_: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of BChE activity).
Visualizations
Caption: Enzymatic reaction of BChE with this compound in Ellman's assay.
Caption: Experimental workflow for the Ellman's assay using this compound.
References
- 1. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Widely spread butyrylcholinesterase can hydrolyze acetylcholine in the normal and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of Cholinergic Compounds in Neuroscience Research: A Focus on Butyrylcholinesterase
A Note on Hexanoylcholine: Extensive literature searches did not yield specific in vitro applications or established protocols for this compound in neuroscience research. This suggests that it is not a commonly utilized compound in this field. Therefore, this document will focus on a structurally related and extensively studied component of the cholinergic system: butyrylcholine and its hydrolyzing enzyme, butyrylcholinesterase (BChE). BChE is a key player in cholinergic signaling and its activity and inhibition are of significant interest in neuroscience, particularly in the context of neurodegenerative diseases.
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in the in vitro study of butyrylcholinesterase in neuronal cell models.
Introduction to Butyrylcholinesterase in Neuroscience
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of choline esters. While AChE is the primary enzyme for hydrolyzing acetylcholine (ACh) at synaptic clefts, BChE is found in various tissues, including glial cells and specific neuronal populations within the brain.[1] Its role in the central nervous system is multifaceted, encompassing the regulation of ACh levels, particularly when AChE activity is compromised, and involvement in neuronal development and pathology.[2][3] In vitro models, such as neuronal cell lines and primary neuronal cultures, are invaluable tools for elucidating the specific functions of BChE and for screening potential therapeutic inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on BChE in neuronal contexts. This includes substrate concentrations for activity assays and IC50 values for common inhibitors.
| Parameter | Cell Line/System | Value | Reference |
| Substrate Concentration | |||
| Butyrylthiocholine Chloride | BChE Inhibition Assay | 0.5 mM/well | [4] |
| Inhibitor IC50 Values | |||
| Tacrine (ChEs inhibitor) | SH-SY5Y cells | Not specified in abstract | [5] |
| Donepezil (AChE-specific) | SH-SY5Y cells | Not specified in abstract | [5] |
| iso-OMPA (BChE-specific) | SH-SY5Y cells | Not specified in abstract | [5] |
| Experimental Conditions | |||
| BChE-NIRFP Probe Conc. | SH-SY5Y cells | 10 µM for 10 min | [5] |
| Inhibitor Pre-incubation | SH-SY5Y cells | 50 µM for 4 h | [5] |
| Aβ(1-42) Treatment | SH-SY5Y cells | 5 µM | [6] |
Experimental Protocols
SH-SY5Y Human Neuroblastoma Cell Culture and Differentiation
The SH-SY5Y cell line is a widely used in vitro model for neuronal studies as these cells can be differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
DMEM/F12 with GlutaMAX and Penicillin-Streptomycin
-
Fetal Bovine Serum (FBS)
-
All-trans-Retinoic Acid (RA)
-
Phosphate-Buffered Saline (PBS)
-
T75 flasks and multi-well culture plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 15% FBS and penicillin-streptomycin in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to 70-80% confluency.
-
To induce differentiation, add all-trans-retinoic acid to a final concentration of 10 µM.
-
Continue to culture the cells in the presence of RA and 15% FBS for 5 days.
-
After 5 days, wash the adherent, differentiated cells with PBS before proceeding with further experiments.[7]
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol, based on the Ellman method, is used to determine the inhibitory potential of test compounds on BChE activity.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine chloride (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (50 mM, pH 7.7)
-
Test compounds
-
96-well microtiter plate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate with a total volume of 100 µL per well.
-
Add 60 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the test compound at the desired concentration (e.g., 0.5 mM).
-
Add 10 µL of BChE solution (0.5 units/well).
-
Mix the contents and take an initial reading at 405 nm.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate, butyrylthiocholine chloride (0.5 mM/well).
-
Add 10 µL of DTNB (0.5 mM/well) to detect the product of the enzymatic reaction.
-
Monitor the change in absorbance at 405 nm over time. The rate of color change is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each test compound concentration relative to a control without any inhibitor.[4]
Imaging of Endogenous BChE in Living Cells
This protocol describes the use of a near-infrared fluorogenic probe (BChE-NIRFP) to visualize BChE activity in live neuronal cells.
Materials:
-
Differentiated SH-SY5Y cells cultured on coverslips or in imaging-compatible plates
-
BChE-NIRFP probe
-
BChE inhibitors (e.g., iso-OMPA) and AChE inhibitors (e.g., donepezil) for control experiments
-
DMSO (vehicle)
-
Fluorescence microscope
Protocol:
-
Culture and differentiate SH-SY5Y cells as described in Protocol 3.1.
-
For inhibitor control experiments, pre-incubate the cells with the desired inhibitor (e.g., 50 µM iso-OMPA) or vehicle (DMSO) for 4 hours.
-
Wash the cells with fresh culture medium.
-
Treat the cells with the BChE-NIRFP probe at a final concentration of 10 µM for 10 minutes.
-
Wash the cells to remove the excess probe.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters for near-infrared detection. A strong fluorescence signal indicates BChE activity.[5]
Visualizations
Cholinergic Synapse with BChE
The following diagram illustrates the key components of a cholinergic synapse, highlighting the roles of both AChE and BChE in the hydrolysis of acetylcholine.
Caption: Cholinergic synapse showing ACh synthesis, release, receptor binding, and hydrolysis by AChE and BChE.
Experimental Workflow for BChE Activity Assay
This diagram outlines the steps for performing an in vitro BChE activity assay using the Ellman method.
Caption: Workflow for a colorimetric in vitro BChE activity assay.
References
- 1. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyrylcholinesterase (BChE) Activity Measurement Using Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters. While its physiological role is not fully elucidated, BChE is a crucial enzyme in pharmacology and toxicology due to its ability to metabolize various drugs and toxins. Accurate measurement of BChE activity is essential for inhibitor screening in drug development, particularly for neurodegenerative diseases like Alzheimer's, and for monitoring exposure to anticholinesterase agents.
Hexanoylcholine, a synthetic choline ester, serves as a valuable substrate for the colorimetric determination of BChE activity. Its hydrolysis by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the BChE activity.
These application notes provide detailed protocols for the measurement of BChE activity using this compound, including methods for determining key kinetic parameters and for screening potential BChE inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Butyrylcholinesterase with Thiocholine Substrates
| Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Optimal Concentration |
| This compound | To be determined | To be determined | To be determined |
| Butyrylthiocholine (BTC) | ~0.3 - 1.5 mM | Variable | 5 mM |
Note: The kinetic parameters for BTC can vary depending on the enzyme source and assay conditions.
Experimental Protocols
Protocol 1: Measurement of Butyrylcholinesterase Activity
This protocol describes a standard endpoint or kinetic assay to measure BChE activity in a sample using this compound as the substrate.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (from human serum, equine serum, or recombinant)
-
This compound iodide (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
This compound Solution (100 mM): Dissolve the required amount of this compound iodide in deionized water to make a 100 mM stock solution. Aliquot and store at -20°C.
-
BChE Sample: Prepare the BChE sample (e.g., diluted serum, purified enzyme) in phosphate buffer to the desired concentration.
-
-
Assay Setup (96-well plate):
-
Add 150 µL of Phosphate Buffer (0.1 M, pH 7.4) to each well.
-
Add 10 µL of the BChE sample to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Include a blank control for each sample containing all components except the substrate. Add an equivalent volume of phosphate buffer instead.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the this compound solution to each well.
-
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Endpoint Assay: Incubate the plate at a constant temperature for a defined period (e.g., 15 minutes). Stop the reaction if necessary (e.g., by adding a specific inhibitor) and measure the final absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
BChE activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:
-
ε (Molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
Path length is typically determined by the plate reader or can be measured.
-
-
Protocol 2: Determination of K_m_ and V_max_ for this compound
This protocol outlines the procedure to determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) for the hydrolysis of this compound by BChE.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1 mM to 10 mM).
-
-
Assay Setup:
-
Set up the assay in a 96-well plate as described in Protocol 1.
-
In separate wells, add 20 µL of each this compound dilution.
-
Ensure a constant concentration of BChE across all wells.
-
-
Measurement:
-
Perform a kinetic assay as described in Protocol 1 for each substrate concentration.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the reaction (ΔA/min).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine K_m_ and V_max_, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Screening of BChE Inhibitors
This protocol is designed to screen for potential inhibitors of BChE activity.
Materials:
-
Same as Protocol 1.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Prepare a stock solution of this compound at a concentration close to its determined K_m_ value (or a concentration known to give a robust signal, e.g., 5 mM, if K_m_ is unknown).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
Add 140 µL of Phosphate Buffer to each well.
-
Add 10 µL of the BChE sample.
-
Add 10 µL of the test compound dilution (or solvent control).
-
Pre-incubate the enzyme with the test compound for a specific period (e.g., 15 minutes) at a constant temperature.
-
Add 20 µL of the DTNB solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the this compound solution.
-
Measure the BChE activity as described in Protocol 1 (kinetic or endpoint).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Workflow for BChE Activity Measurement.
Enzymatic Reaction and Detection Pathway.
Workflow for Determining Km and Vmax.
protocol for measuring BChE activity with hexanoylcholine
An established and widely utilized method for determining butyrylcholinesterase (BChE) activity is the spectrophotometric assay developed by Ellman.[1][2] This method is favored for its simplicity, rapidity, and cost-effectiveness, making it suitable for high-throughput analysis.[3] The assay's core principle involves the hydrolysis of a thiocholine ester substrate, in this case, hexanoylthiocholine, by BChE. This enzymatic reaction releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[4][5][6] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the BChE activity in the sample.[2][4]
This application note provides a detailed protocol for measuring BChE activity in various biological samples, such as serum, plasma, and tissue homogenates, using hexanoylthiocholine as the substrate.[4]
Experimental Protocols
Principle of the Assay
The enzymatic activity of BChE is determined by monitoring the rate of production of thiocholine from the hydrolysis of hexanoylthiocholine. The released thiocholine reacts with DTNB in a stoichiometric manner to yield TNB, which is quantified spectrophotometrically.
Required Materials
-
Hexanoylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 7.4)[3]
-
Purified BChE (for positive control and standard curve)
-
Biological samples (e.g., serum, plasma, tissue homogenates)[4]
-
Microplate reader capable of measuring absorbance at 412 nm[3]
-
96-well microtiter plates[3]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
Detailed instructions for preparing the necessary reagents are provided in the table below. It is recommended to prepare fresh working solutions on the day of the assay. Stock solutions can be stored at -20°C for extended periods.[4]
| Reagent | Stock Concentration | Preparation of Stock Solution | Working Concentration | Preparation of Working Solution | Storage Conditions (Stock) |
| Sodium Phosphate Buffer | 1 M (pH 7.4) | Dissolve appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in purified water to achieve pH 7.4. | 100 mM (pH 7.4) | Dilute the 1 M stock solution 1:10 in purified water. | 4°C |
| DTNB | 10 mM | Dissolve 39.6 mg of DTNB in 10 mL of 100 mM Sodium Phosphate Buffer (pH 7.4). | 2 mM | Dilute the 10 mM stock solution 1:5 in 100 mM Sodium Phosphate Buffer (pH 7.4).[3] | -20°C (protected from light) |
| Hexanoylthiocholine | 100 mM | Dissolve an appropriate amount of hexanoylthiocholine iodide in purified water. | 5 mM - 10 mM | Dilute the 100 mM stock solution to the desired final concentration in purified water.[3] A final concentration of 5 mM is often used.[3] | -20°C |
| BChE Standard | 20 U/mL | Reconstitute lyophilized BChE in 100 mM Sodium Phosphate Buffer (pH 7.4) with 0.1% BSA. | 0 - 400 mU/mL | Perform serial dilutions of the 20 U/mL stock solution in 100 mM Sodium Phosphate Buffer (pH 7.4) to generate a standard curve. | -20°C |
Sample Preparation
Proper sample preparation is crucial for accurate measurement of BChE activity. The high concentration of BChE in samples like human serum necessitates significant dilution to ensure the reaction rate is within the linear range of the assay.[3]
-
Serum and Plasma: Prepare a 1:400 dilution of the serum or plasma sample in 100 mM Sodium Phosphate Buffer (pH 7.4).[3] This can be achieved through serial dilutions. For unknown samples, it is advisable to test several dilutions to find the optimal one.[4]
-
Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 µL of ice-cold 100 mM Sodium Phosphate Buffer (pH 7.4) containing a protease inhibitor cocktail.[4] Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The resulting supernatant is the sample for the assay.[4]
Assay Procedure (96-well plate format)
The following protocol is based on a final reaction volume of 200 µL per well.[3] All measurements should be performed in at least duplicate.[4]
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following reagents in the specified order.
| Reagent | Volume per Well | Final Concentration |
| 100 mM Sodium Phosphate Buffer (pH 7.4) | 40 µL | 100 mM |
| Diluted Sample or Standard | 10 µL | Varies |
| 2 mM DTNB | 50 µL | 0.5 mM[3] |
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[3] This step allows for the reaction of any free sulfhydryl groups in the sample with DTNB, thus minimizing background interference.
-
Initiate the Enzymatic Reaction: Add 100 µL of the hexanoylthiocholine working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes at 25°C.[3]
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min): For each well, determine the rate of change in absorbance over time from the linear portion of the kinetic curve.
-
Prepare a Standard Curve: Plot the ΔA/min for the BChE standards against their known concentrations (mU/mL).
-
Determine BChE Activity in Samples: Using the standard curve, determine the BChE activity in the unknown samples. The activity is typically expressed in Units per liter (U/L) or milliUnits per milliliter (mU/mL). One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at the specified conditions.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the BChE activity assay.
Caption: Experimental workflow for measuring BChE activity.
Caption: Reaction pathway for the colorimetric BChE assay.
References
- 1. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 6. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Butyrylcholinesterase (BChE) Inhibitors Using Hexanoylcholine
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. In certain pathological conditions, such as Alzheimer's disease, BChE is believed to compensate for or even replace the function of acetylcholinesterase (AChE), making it a key therapeutic target.[1][2] The development of selective BChE inhibitors is a promising strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders.[3][4] High-throughput screening (HTS) is a crucial methodology for rapidly identifying novel BChE inhibitors from large compound libraries, thereby accelerating the drug discovery process.[4][5] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize BChE inhibitors using hexanoylcholine as a substrate.
Principle of the Assay
The HTS assay for BChE inhibitors is based on the enzymatic hydrolysis of a synthetic thiocholine ester substrate, S-hexanoylthiocholine, by BChE. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the BChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[6][7] Potential inhibitors of BChE will decrease the rate of this colorimetric reaction.
Data Presentation
The performance of a high-throughput screening assay is evaluated using several key statistical parameters. The following tables summarize representative quantitative data from a BChE inhibitor HTS campaign.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.76 ± 0.15 | A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | 5.89 ± 1.81 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (CV) | 5.75 ± 3.05% | A measure of the variability of the assay signal. |
| Minimum Significant Ratio (MSR) | 2.7 - 3.3 | The minimum signal ratio that indicates a significant inhibitory effect. |
Data adapted from a quantitative high-throughput screening campaign for BChE inhibitors.[4]
Table 2: IC50 Values of Control Inhibitors
| Inhibitor | IC50 Value | Description |
| Ethopropazine hydrochloride | 1.70 ± 0.53 µM | A known selective BChE inhibitor used as a positive control. |
| Physostigmine | 34.4 ± 14.7 nM | A dual BChE and AChE inhibitor used as a positive control. |
| Rivastigmine | Not specified in the primary source, but used as a control inhibitor in the provided protocol. | A pseudo-irreversible inhibitor of both AChE and BChE.[8] |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. Data for Ethopropazine hydrochloride and Physostigmine are from a qHTS study.[4]
Experimental Protocols
This section provides a detailed methodology for a BChE inhibitor screening assay in a 96-well microplate format, adapted from established protocols.[7]
Materials and Reagents
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)
-
S-Hexanoylthiocholine iodide (this compound)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
BChE Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
1X Phosphate Buffered Saline (PBS)
-
Known BChE inhibitor (e.g., Rivastigmine, Ethopropazine) for positive control
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Temperature-controlled microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
-
BChE Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Store at 4°C. Warm to room temperature before use.
-
BChE Enzyme Stock Solution: Reconstitute lyophilized BChE enzyme in 1X PBS to a stock concentration (e.g., 1 U/mL). Aliquot and store at -20°C.
-
BChE Working Solution: On the day of the experiment, prepare a 10-fold dilution of the BChE enzyme stock solution in BChE Assay Buffer. Keep on ice.
-
This compound Substrate Solution: Prepare a stock solution of this compound in deionized water. Further dilute in BChE Assay Buffer to the desired final concentration (e.g., 10 mM).
-
DTNB Solution (Probe Mix): Dissolve DTNB in BChE Assay Buffer to a final concentration (e.g., 10 mM).
-
Reaction Mix: Prepare a fresh mixture of the this compound substrate and DTNB solution in BChE Assay Buffer.
-
Positive Control Inhibitor: Prepare a stock solution of a known BChE inhibitor (e.g., 40 mM Rivastigmine). Further dilute to a 10X working concentration in BChE Assay Buffer.
-
Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions and then a 10X working solution in BChE Assay Buffer.
Assay Protocol
-
Compound Plating:
-
Add 10 µL of the 10X test compound solution to the designated wells of a 96-well plate.
-
For the Inhibitor Control (IC) wells, add 10 µL of the 10X positive control inhibitor solution.
-
For the Solvent Control (SC) wells (representing 100% enzyme activity), add 10 µL of the same solvent used for the test compounds (e.g., 10% DMSO in assay buffer).
-
For the Enzyme Control (EC) wells, add 10 µL of BChE Assay Buffer.
-
For the Background Control (BC) wells, add 10 µL of BChE Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a diluted BChE enzyme solution by adding a small volume of the BChE working solution to BChE Assay Buffer.
-
Add 5 µL of the diluted BChE enzyme to each well containing the test compounds, inhibitor control, and solvent control.
-
Add 5 µL of BChE Assay Buffer to the Background Control wells.
-
Adjust the volume of all wells to 80 µL/well using BChE Assay Buffer.
-
Mix gently and incubate the plate at room temperature for 30 minutes, protected from light, to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare the Reaction Mix containing this compound and DTNB.
-
Add 20 µL of the Reaction Mix to all wells to initiate the enzymatic reaction. The total reaction volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode at room temperature. Record readings every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V): Determine the slope of the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_sample - V_BC) / (V_EC - V_BC)] * 100
-
V_sample = Rate of reaction in the presence of the test compound.
-
V_BC = Rate of reaction in the background control well.
-
V_EC = Rate of reaction in the enzyme control well (uninhibited).
-
-
Determine IC50 values: For active compounds, perform a dose-response analysis by plotting the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizations
Butyrylcholinesterase Inhibition Assay Workflow
Caption: Workflow for a high-throughput screening assay to identify BChE inhibitors.
High-Throughput Screening (HTS) Logical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Enzyme Substrate Screening [creative-enzymes.com]
- 3. Computational and Technical Support for High-Throughput Inhibitor Screening [creative-enzymes.com]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH-THROUGHPUT SCREENING ASSAY FOR THE IDENTIFICATION OF COMPOUNDS REGULATING SELF-RENEWAL AND DIFFERENTIATION IN HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTP Screening — elesztogenetika.com [elesztogenetika.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Kinetic Assay for Cholinesterase Activity Using Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2] The kinetic analysis of these enzymes is fundamental in neuroscience research and is a key aspect of drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease.[3][4] This application note provides a detailed protocol for a kinetic assay to measure cholinesterase activity using hexanoylthiocholine as a substrate, based on the well-established Ellman's method.[5][6][7][8]
The Ellman's method is a rapid, simple, and reliable spectrophotometric assay for determining cholinesterase activity.[7][9] The principle of the assay involves the enzymatic hydrolysis of a thiocholine ester substrate, in this case, hexanoylthiocholine, by a cholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the cholinesterase activity.[7][10][11]
Principle of the Assay
The kinetic assay is based on the following two-step reaction:
-
Enzymatic Hydrolysis: Cholinesterase hydrolyzes hexanoylthiocholine into hexanoic acid and thiocholine.
-
Colorimetric Reaction: The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow-colored TNB anion, which is quantified spectrophotometrically.
Signaling Pathway
Caption: Reaction scheme for the kinetic cholinesterase assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Hexanoylthiocholine Iodide | (Specify) | (Specify) |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | C3389 |
| Butyrylcholinesterase (BChE) from equine serum | Sigma-Aldrich | C7512 |
| Sodium Phosphate Monobasic | (Specify) | (Specify) |
| Sodium Phosphate Dibasic | (Specify) | (Specify) |
| 96-well clear flat-bottom microplates | (Specify) | (Specify) |
| Microplate reader with 412 nm filter | (Specify) | (Specify) |
| Multichannel pipette | (Specify) | (Specify) |
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 8.0): Prepare by mixing appropriate volumes of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Phosphate Buffer (pH 7.0-7.2). Store in the dark at 4°C. Some protocols suggest adding a small amount of sodium bicarbonate to aid dissolution.[10]
-
Hexanoylthiocholine Stock Solution (100 mM): Dissolve the required amount of hexanoylthiocholine iodide in deionized water. Prepare fresh daily.
-
Enzyme Stock Solutions (1 U/mL): Prepare stock solutions of AChE and BChE in Phosphate Buffer (pH 8.0). Aliquot and store at -20°C. Dilute to the desired working concentration with Phosphate Buffer just before use.
Experimental Workflow
Caption: Flowchart of the experimental procedure.
Detailed Experimental Protocol (96-well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well.
-
Plate Setup:
-
Blank Wells: Add 180 µL of Phosphate Buffer and 10 µL of DTNB working solution. Add 10 µL of Phosphate Buffer instead of the enzyme solution.
-
Control Wells: Add 170 µL of Phosphate Buffer, 10 µL of DTNB working solution, and 10 µL of the enzyme working solution.
-
Sample Wells (for inhibitor screening): Add 160 µL of Phosphate Buffer, 10 µL of DTNB working solution, 10 µL of the enzyme working solution, and 10 µL of the test compound (inhibitor) solution.
-
-
Reagent Addition:
-
Prepare a DTNB working solution by diluting the 10 mM stock solution to 0.5 mM in Phosphate Buffer.
-
Add the appropriate volumes of Phosphate Buffer, DTNB working solution, and enzyme or sample to each well as described above.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 5 minutes to allow the components to equilibrate.
-
-
Reaction Initiation:
-
Prepare a working solution of hexanoylthiocholine by diluting the stock solution in Phosphate Buffer. The final concentration in the well should be varied to determine kinetic parameters (e.g., 0.1 mM to 5 mM).
-
Using a multichannel pipette, add 20 µL of the hexanoylthiocholine working solution to all wells to initiate the reaction.[12]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader set to 412 nm.
-
Measure the absorbance in kinetic mode at 15-second intervals for 5-10 minutes.[12]
-
Data Presentation and Analysis
The rate of the reaction (ΔAbs/min) is calculated from the linear portion of the absorbance versus time curve.
Enzyme Activity Calculation:
The activity of the cholinesterase can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme) × 10^6
Where:
-
ΔAbs/min = The rate of change in absorbance at 412 nm.
-
ε = Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[6]
-
l = Path length of the light in the cuvette/well (cm). For a standard 96-well plate, this needs to be determined or a standard volume used.
-
V_total = Total volume of the assay (µL).
-
V_enzyme = Volume of the enzyme solution added (µL).
Data Summary Tables:
Table 1: Michaelis-Menten Kinetics Data for Cholinesterase with Hexanoylthiocholine
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (ΔAbs/min) |
| 0.1 | |
| 0.25 | |
| 0.5 | |
| 1.0 | |
| 2.5 | |
| 5.0 |
Table 2: Kinetic Parameters for Cholinesterase Activity
| Enzyme | K_m (mM) | V_max (µmol/min/mg) |
| AChE | ||
| BChE |
Table 3: Inhibitor Screening Data (IC₅₀ Determination)
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Important Considerations
-
Substrate Specificity: While acetylthiocholine is the preferred substrate for AChE, BChE can hydrolyze a broader range of choline esters, including butyrylthiocholine and hexanoylthiocholine.[4][13]
-
Spontaneous Hydrolysis: Thiocholine esters can undergo spontaneous hydrolysis. It is essential to include a blank without the enzyme to correct for this non-enzymatic reaction.
-
DTNB Concentration: The concentration of DTNB can influence the measured enzyme activity, with high concentrations potentially inhibiting the enzyme.[9][14] It is advisable to maintain a consistent DTNB to substrate ratio.
-
Sample Preparation: For biological samples such as tissue or cell lysates, it is recommended to prepare them in a suitable buffer and centrifuge to remove debris before the assay.[12][15] Serum or plasma samples may require dilution.[12][16]
-
Fixed-Time Endpoint Assay: For high-throughput screening, a fixed-time endpoint method can be employed where the reaction is stopped after a specific time by adding a reagent like sodium dodecyl sulfate (SDS).[5]
Conclusion
This application note provides a comprehensive protocol for a kinetic assay to measure cholinesterase activity using hexanoylthiocholine as a substrate. The described method, based on the well-established Ellman's assay, is robust, sensitive, and suitable for various applications, including enzyme characterization and inhibitor screening in drug discovery. Careful attention to reagent preparation and experimental conditions will ensure reliable and reproducible results.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. EP1795607A1 - Stabilized cholinesterase substrate solution - Google Patents [patents.google.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics Using Hexanoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcholine is a synthetic substrate utilized in the study of cholinesterase enzyme kinetics, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, playing a vital role in the central and peripheral nervous systems.[1][2] The study of their kinetics is fundamental in understanding their physiological function and in the development of therapeutic agents for neurological disorders such as Alzheimer's disease and myasthenia gravis.[2] this compound, due to its structural similarity to the natural substrate acetylcholine but with a longer acyl chain, allows for the investigation of substrate specificity and the characterization of the active site of these enzymes.
This document provides detailed protocols for determining the kinetic parameters of AChE and BChE using hexanoylthiocholine, the thio-analog of this compound, in conjunction with the widely used Ellman's assay.[3][4] Additionally, it presents representative kinetic data and diagrams of the experimental workflow and the cholinergic signaling pathway.
Principle of the Assay
The most common method for measuring the activity of cholinesterases with synthetic thiocholine esters is the Ellman's assay.[3][4] In this colorimetric assay, the enzyme (AChE or BChE) hydrolyzes the thiocholine substrate (e.g., hexanoylthiocholine) to produce thiocholine and a carboxylic acid. The released thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[3] The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity.
Data Presentation
| Substrate | Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | Source |
| Acetylthiocholine (ATC) | Eel AChE | 0.12 | 10.5 | [5] |
| Butyrylthiocholine (BTC) | Horse Serum BChE | 0.3 | 1.5 | [5] |
| Propionylthiocholine (PTC) | Eel AChE | 0.18 | 12.2 | [5] |
Note: The kinetic parameters (K_m_ and V_max_) are dependent on the specific experimental conditions, including enzyme source, purity, pH, and temperature. The values presented here are for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Hexanoylthiocholine iodide (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Calibrated pipettes
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0). Store protected from light at 4°C.
-
Hexanoylthiocholine Stock Solution (10 mM): Prepare a 10 mM stock solution of hexanoylthiocholine iodide in deionized water. Prepare fresh daily.
-
Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in 0.1 M phosphate buffer (pH 8.0). The final concentration will depend on the specific activity of the enzyme preparation.
Assay Procedure for Determining K_m_ and V_max_
This protocol is designed for a 96-well plate format.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the hexanoylthiocholine stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final concentrations in the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Set up the Assay Plate:
-
Blank Wells: Add 180 µL of 0.1 M phosphate buffer and 10 µL of DTNB stock solution.
-
Control Wells (No Enzyme): Add 160 µL of 0.1 M phosphate buffer, 20 µL of the highest concentration of hexanoylthiocholine, and 10 µL of DTNB stock solution.
-
Test Wells: Add 160 µL of 0.1 M phosphate buffer, 10 µL of DTNB stock solution, and 20 µL of each hexanoylthiocholine dilution.
-
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the enzyme solution to each test well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V_0_) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Plot the initial velocity (V_0_) against the substrate concentration ([S]).
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) or by using a linear transformation plot such as the Lineweaver-Burk plot (1/V_0_ vs. 1/[S]).
-
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
Cholinergic Signaling Pathway
Caption: Simplified cholinergic signaling pathway.
Conclusion
The use of this compound and its thio-analog, hexanoylthiocholine, provides a valuable tool for the detailed investigation of cholinesterase kinetics. The protocols and information presented in this document offer a comprehensive guide for researchers to design and execute experiments aimed at characterizing enzyme activity and evaluating the efficacy of potential inhibitors. Accurate determination of kinetic parameters is essential for advancing our understanding of cholinergic neurotransmission and for the development of novel therapeutics targeting this critical system.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Hexanoylcholine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the characterization of novel choline esters, exemplified by the putative cholinergic agonist, hexanoylcholine. The following protocols and methodologies are designed to assess the compound's potential for drug discovery by elucidating its binding affinity, functional activity, and downstream signaling pathways at cholinergic receptors.
Introduction to this compound
This compound is a synthetic choline ester with a hexanoyl group acylating the choline backbone. As a structural analog of acetylcholine, it is hypothesized to act as a cholinergic agonist, potentially exhibiting activity at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). The characterization of such novel compounds is a critical step in drug discovery, particularly in the search for new therapeutics for neurological and neuromuscular disorders.
Key Applications in Drug Discovery
The detailed characterization of this compound can unveil its potential applications in various therapeutic areas, including but not limited to:
-
Neurodegenerative Diseases: Modulators of cholinergic signaling are of significant interest for conditions like Alzheimer's disease.[1][2]
-
Neuromuscular Disorders: Compounds acting on nicotinic receptors at the neuromuscular junction could be investigated for myasthenia gravis and other related conditions.
-
Pain Management: Nicotinic acetylcholine receptors are recognized as potential targets for novel analgesics.
-
Inflammatory Disorders: The cholinergic anti-inflammatory pathway, mediated by α7 nAChRs, presents an opportunity for developing new anti-inflammatory agents.
Experimental Characterization Workflow
A systematic approach is essential to comprehensively profile a novel compound like this compound. The following workflow outlines the key experimental stages.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that would be generated from the described experimental protocols.
Table 1: Radioligand Binding Affinity of this compound at Cholinergic Receptors
| Receptor Subtype | Radioligand | Ki of this compound (nM) |
| Nicotinic | ||
| α4β2 | [3H]-Cytisine | 150 ± 12 |
| α7 | [3H]-Methyllycaconitine | 850 ± 55 |
| α3β4 | [3H]-Epibatidine | 320 ± 25 |
| Muscarinic | ||
| M1 | [3H]-Pirenzepine | 55 ± 8 |
| M2 | [3H]-AF-DX 384 | > 10,000 |
| M3 | [3H]-4-DAMP | 120 ± 15 |
| M4 | [3H]-PD-102807 | > 10,000 |
| M5 | [3H]-N-Methylscopolamine | 800 ± 60 |
Table 2: Functional Activity of this compound in Cellular Assays
| Assay Type | Cell Line (Receptor Expressed) | EC50 of this compound (nM) | Max Response (% of Acetylcholine) |
| Calcium Imaging | SH-SY5Y (endogenous nAChRs) | 250 ± 30 | 85% |
| CHO-K1 (recombinant M1) | 80 ± 10 | 95% | |
| Electrophysiology | TE-671 (α1β1γδ nAChR) | 350 ± 40 | 75% |
| (Whole-Cell Patch Clamp) | AtT-20 (recombinant M3) | 150 ± 20 | 90% |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for various subtypes of nicotinic and muscarinic receptors.[3][4][5]
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor subtype of interest or from specific brain regions.
-
Radioligands specific for each receptor subtype (see Table 1).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound (or the non-specific competitor for control wells).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Calcium Imaging
This protocol measures the ability of this compound to elicit an intracellular calcium response following receptor activation.[6][7]
Materials:
-
Cell line expressing the target cholinergic receptor (e.g., SH-SY5Y for endogenous nAChRs, or a recombinant cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
This compound and acetylcholine stock solutions.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound or acetylcholine to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader or microscope. The measurement should capture both the peak response and the subsequent decay.
-
Data Analysis: Determine the peak fluorescence change for each concentration of the test compound. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 and the maximum response relative to acetylcholine.
Protocol 3: In Vitro Functional Assay - Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the ion channel activity elicited by this compound at ionotropic nicotinic receptors.[8][9]
Materials:
-
Cells expressing the target nicotinic receptor subtype.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
This compound and acetylcholine stock solutions.
Procedure:
-
Cell Preparation: Isolate and plate the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Under visual guidance using the microscope, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Apply varying concentrations of this compound or acetylcholine to the cell via a perfusion system.
-
Current Recording: Record the inward current elicited by the agonist.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 and the maximum current response relative to acetylcholine.
Signaling Pathway Visualization
The activation of G-protein coupled muscarinic receptors (e.g., M1) by an agonist like this compound initiates a downstream signaling cascade.
Conclusion
The protocols and frameworks provided herein offer a robust starting point for the comprehensive characterization of novel choline esters like this compound. By systematically evaluating the binding affinity, functional potency and efficacy, and downstream signaling effects, researchers can effectively assess the therapeutic potential of such compounds in drug discovery programs. The generation of clear, quantitative data is paramount for making informed decisions regarding the advancement of a candidate molecule.
References
- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 2. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence calcium imaging of network dynamics and their cholinergic modulation in slices of cerebral cortex from male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for Hexanoylcholine Hydrolysis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for studying the hydrolysis of hexanoylcholine, a substrate used to characterize the activity of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in cholinergic neurotransmission by breaking down acetylcholine.[1][2] Understanding their interaction with various substrates and inhibitors is vital for the development of therapeutics targeting neurological disorders such as Alzheimer's disease.[3][4]
Introduction to Cholinesterase Assays
The most widely used method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[5] This assay utilizes a thiocholine ester substrate, such as hexanoylthiocholine, which is hydrolyzed by the enzyme to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][7]
Quantitative Data on Cholinesterase Activity
While specific kinetic parameters for this compound are not widely reported, data for other short- and medium-chain alkanoylthiocholine esters provide a valuable comparative reference for understanding the substrate specificity of AChE and BChE. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for characterizing enzyme kinetics.[5][8]
Table 1: Comparative Kinetic Parameters for the Hydrolysis of Alkanoylthiocholines by Cholinesterases
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |
| Acetylthiocholine | Butyrylcholinesterase (Equine Serum) | 0.43 | 0.97 | [1] |
| Acetylthiocholine | Cholinesterase (M. albus brain) | 0.23 | 0.84 | [9] |
| Propionylthiocholine | Cholinesterase (M. albus brain) | 0.44 | 1.31 | [9] |
| Butyrylthiocholine | Cholinesterase (M. albus brain) | 0.21 | 1.51 | [9] |
Note: The Vmax values are dependent on the purity and concentration of the enzyme preparation and should be determined experimentally for each specific enzyme lot.
Optimal Assay Conditions
The enzymatic activity of cholinesterases is highly dependent on pH and temperature. For most cholinesterases, the optimal pH for activity is in the range of 7.5 to 8.5.[10][11] It is recommended to perform assays in a phosphate buffer at pH 8.0. The optimal temperature for cholinesterase activity is generally between 25°C and 37°C. For consistent and reproducible results, it is crucial to maintain a constant temperature throughout the assay.
Cholinesterase Inhibitors
The study of cholinesterase inhibitors is a significant area of research, particularly for the development of drugs for Alzheimer's disease.[7] The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: IC50 Values of Common Cholinesterase Inhibitors
| Inhibitor | Enzyme | Substrate | IC50 | Source |
| Donepezil | Acetylcholinesterase (Electric Eel) | Acetylthiocholine | 3.9 ± 0.01 µM | [7] |
| Donepezil | Butyrylcholinesterase (Equine Serum) | Butyrylthiocholine | 4.9 ± 0.05 µM | [7] |
| Galanthamine | Acetylcholinesterase (Human Erythrocyte) | Acetylthiocholine | 0.5 µM | [12] |
| Galanthamine | Butyrylcholinesterase (Human Serum) | Butyrylthiocholine | 8.5 µM | [12] |
| Rivastigmine | Acetylcholinesterase (Human Erythrocyte) | Acetylthiocholine | 4.5 µM | [12] |
| Rivastigmine | Butyrylcholinesterase (Human Serum) | Butyrylthiocholine | 0.4 µM | [12] |
Note: IC50 values are dependent on the assay conditions, including substrate concentration. It is recommended to determine IC50 values under standardized conditions.
Experimental Protocols
Protocol 1: Determination of Cholinesterase Activity using Hexanoylthiocholine
This protocol is adapted from the Ellman's assay for the determination of cholinesterase activity using hexanoylthiocholine as the substrate.
Materials:
-
Hexanoylthiocholine iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Purified acetylcholinesterase or butyrylcholinesterase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hexanoylthiocholine iodide in deionized water.
-
Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer, pH 7.0.
-
Prepare working solutions of the enzyme in 0.1 M sodium phosphate buffer, pH 8.0.
-
-
Assay Setup:
-
In each well of a 96-well microplate, add the following in order:
-
150 µL of 0.1 M sodium phosphate buffer (pH 8.0)
-
10 µL of DTNB solution
-
20 µL of the enzyme solution (or buffer for the blank)
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to pre-warm the reagents.
-
-
Initiation of Reaction:
-
Add 20 µL of the hexanoylthiocholine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of enzyme activity (µmol/min/mg of protein).
-
Protocol 2: Determination of IC50 for a Cholinesterase Inhibitor
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against a cholinesterase.
Materials:
-
Same as Protocol 1
-
Test inhibitor compound
Procedure:
-
Prepare a serial dilution of the inhibitor compound in a suitable solvent (e.g., DMSO, followed by dilution in the assay buffer).
-
Follow the assay setup as described in Protocol 1, but with the following modification:
-
Before adding the enzyme, add 10 µL of the inhibitor solution (or solvent for the control) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature.
-
-
Initiate the reaction by adding 20 µL of the hexanoylthiocholine solution.
-
Measure the reaction rate as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse.
Experimental Workflow for this compound Hydrolysis Assay
Caption: Workflow for cholinesterase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Use of Hexanoylcholine Solutions in Enzymatic Assays
This technical support center provides guidance on the stability of hexanoylcholine solutions and troubleshooting for their use in enzymatic assays. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, temperature, and the composition of the buffer.[1][2] Like other choline esters, this compound is susceptible to hydrolysis, which is accelerated at higher pH values and elevated temperatures.[2][3]
Q2: What is the recommended pH for preparing and storing this compound solutions?
A2: To minimize hydrolysis, it is recommended to prepare and store this compound solutions in a slightly acidic buffer (pH < 6).[2] Alkaline conditions (pH > 7) will lead to rapid degradation of the substrate.[2]
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them frozen at -20°C or below.[4][5] Avoid repeated freeze-thaw cycles.
Q4: Can I prepare a large batch of working solution for my assays?
A4: It is generally recommended to prepare the final working solution of this compound fresh on the day of the experiment.[6][7] If a larger batch is prepared, it should be kept on ice to minimize degradation during the course of the experiment.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal (high rate of non-enzymatic hydrolysis) | The pH of the assay buffer is too high (alkaline). | Ensure the assay buffer pH is in the optimal range for the enzyme and does not cause significant substrate hydrolysis (typically pH 7-8 for acetylcholinesterase). Prepare fresh buffer and verify the pH.[2] |
| The temperature of the assay is too high. | Perform the assay at the recommended temperature for the enzyme. Avoid unnecessarily high temperatures that can accelerate substrate degradation. | |
| Contaminated reagents. | Use high-purity water and reagents to prepare all solutions. | |
| Low or no enzyme activity | Degraded this compound solution. | Prepare a fresh solution of this compound from a properly stored stock. |
| Incorrect buffer composition. | Ensure the buffer composition and ionic strength are optimal for enzyme activity. | |
| Inactive enzyme. | Verify the activity of your enzyme with a known, stable substrate or a fresh lot of enzyme. | |
| Inconsistent or non-reproducible results | Inconsistent preparation of this compound solutions. | Prepare a single, larger batch of the working solution to be used for all samples in an experiment to ensure consistency. Keep the solution on ice.[8] |
| Fluctuations in assay temperature. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. A master mix of reagents can help minimize pipetting variability.[8] |
Quantitative Data on Stability
Table 1: Estimated Stability of Choline Ester Solutions Based on Methacholine Chloride Data
| pH | Temperature | Buffer | Estimated Degradation (after 1 week) |
| < 6 | 27°C | Saline | Stable[2] |
| 9 | 27°C | Bicarbonate | Up to 36%[2] |
| 9 | 27°C | Borate | Up to 60%[2] |
This data is for methacholine chloride and should be used as a general guideline for this compound.
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
-
Weighing: Accurately weigh the required amount of this compound chloride powder.
-
Dissolving: Dissolve the powder in a suitable buffer (e.g., 10 mM phosphate buffer, pH 5.0) to a final concentration of 100 mM.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots.
-
Storage: Store the aliquots at -20°C or below.
General Protocol for an Acetylcholinesterase Assay using this compound
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
-
Prepare Assay Buffer: Prepare a suitable assay buffer, typically 0.1 M phosphate buffer with a pH of 8.0.[5]
-
Prepare Working Solutions:
-
This compound Working Solution: On the day of the assay, thaw an aliquot of the 100 mM this compound stock solution and dilute it to the desired final concentration in the assay buffer. Keep this solution on ice.
-
DTNB (Ellman's Reagent) Working Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Enzyme Solution: Prepare a dilution of your acetylcholinesterase enzyme in the assay buffer to a concentration that will give a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the assay buffer to each well (for blanks).
-
Add 50 µL of your sample or enzyme solution to the appropriate wells.
-
Add 50 µL of the DTNB working solution to all wells.
-
To initiate the reaction, add 50 µL of the this compound working solution to all wells.[5]
-
Immediately start monitoring the change in absorbance at 412 nm in a microplate reader at a constant temperature.
-
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The enzymatic activity is proportional to this rate.
Visualizations
Caption: Workflow for a typical enzymatic assay using this compound.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzymatic Assay of Hexokinase [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: BChE Assays Using Hexanoylcholine Substrate
Welcome to the Technical Support Center for butyrylcholinesterase (BChE) assays utilizing hexanoylcholine as a substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the BChE assay using this compound and DTNB?
The BChE assay using this compound is a modification of the Ellman's method.[1] Butyrylcholinesterase (BChE) hydrolyzes the substrate hexanoylthiocholine, which is structurally similar to acetylcholine. This enzymatic reaction produces thiocholine and a hexanoate molecule. The released thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). TNB is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[2] The rate of TNB formation is directly proportional to the BChE activity.
Q2: Why am I observing a high background signal in my blank wells (no enzyme)?
A high background signal in blank wells, which should only contain buffer, DTNB, and the this compound substrate, can be attributed to several factors:
-
Spontaneous Hydrolysis of this compound: Thioester substrates like this compound can undergo non-enzymatic hydrolysis, leading to the release of thiocholine and subsequent reaction with DTNB. This rate can be influenced by buffer pH and temperature. While specific data for hexanoylthiocholine is limited, its longer acyl chain might influence its stability compared to shorter-chain substrates.[3]
-
Contaminated Reagents: The presence of reducing agents or free sulfhydryl groups in your buffer or water can react with DTNB, causing a high background.[4] It is crucial to use high-purity water and reagents.
-
DTNB Instability: DTNB solutions, especially when not protected from light or stored improperly, can degrade over time, contributing to a higher background absorbance. It is recommended to prepare fresh DTNB solutions for each experiment.[4]
Q3: My BChE activity appears to decrease at high concentrations of this compound. What could be the cause?
This phenomenon is likely due to substrate inhibition. At very high concentrations, a second substrate molecule can bind to a peripheral anionic site on the cholinesterase enzyme, which can hinder the proper binding of the substrate at the active site or impede the release of products, thereby reducing the overall catalytic rate.[5] This is a known characteristic of cholinesterases.[6] It is therefore critical to determine the optimal concentration of this compound through a substrate titration experiment to ensure you are working within the linear range of the assay.
Q4: I am having trouble dissolving the this compound iodide in my aqueous buffer. What can I do?
The longer hexanoyl acyl chain makes this substrate more hydrophobic than shorter-chain analogs like butyrylthiocholine. This can lead to solubility issues in purely aqueous buffers. Here are some strategies to overcome this:
-
Use of a Co-solvent: A small percentage of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can be used to initially dissolve the this compound before diluting it to the final concentration in the assay buffer.[7][8] It is important to keep the final concentration of the organic solvent low (typically <1-5%) as it can affect BChE activity.[9][10] BChE is generally more robust in the presence of organic cosolvents compared to acetylcholinesterase (AChE).[8]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the substrate in the buffer.
-
Fresh Preparation: Prepare the this compound solution fresh for each experiment to avoid potential precipitation over time.
Q5: Can components of my test sample interfere with the assay?
Yes, various components within a biological or test sample can interfere with the assay:
-
Endogenous Sulfhydryl Groups: Samples containing free sulfhydryl groups (e.g., from proteins like albumin in serum) can react directly with DTNB, leading to an overestimation of BChE activity.[1] Running a sample blank (sample, buffer, and DTNB, but no this compound) is essential to correct for this.
-
Colored Compounds: If your sample is colored and absorbs light near 412 nm, it will interfere with the absorbance reading of the TNB product. A sample blank is also necessary to correct for this.[11]
-
Test Compounds that React with DTNB: Some test compounds, particularly those containing thiol groups, may react directly with DTNB, leading to a false-positive signal.[12] To check for this, incubate the test compound with DTNB and buffer in the absence of the enzyme and substrate.
Troubleshooting Guides
Issue 1: High Background Absorbance
Issue 2: Low or No BChE Activity Detected
Data Presentation
Table 1: Typical Reagent Concentrations for BChE Assays
| Reagent | Typical Concentration Range | Notes |
| Buffer | 0.1 M Sodium Phosphate | pH is critical, typically between 7.4 and 8.0.[4] |
| DTNB | 0.25 - 0.5 mM | Should be prepared fresh.[13] |
| Butyrylthiocholine (BTC) | 0.5 - 5 mM | A common substrate for comparison. 5 mM is often optimal in serum.[13] |
| This compound | To be determined empirically | Start with a titration from 0.1 mM to 10 mM to find the optimal concentration and check for substrate inhibition. |
| BChE Enzyme | Variable (e.g., 50 mU/mL) | The optimal concentration depends on the sample and desired signal window.[14] |
Table 2: Effects of Common Organic Solvents on BChE Activity
| Solvent | Type of Inhibition on BChE | Potency (IC50 / Ki) | Recommendation |
| DMSO | Competitive | IC50: 1719 mM; Ki: 529 ± 35 mM[7] | Use at the lowest possible final concentration (<1-5%). BChE is more robust to DMSO than AChE.[8] |
| Ethanol | Competitive | IC50: 7741 mM; Ki: 3281 ± 29 mM[7] | A viable alternative to DMSO. Keep final concentration low. |
| Methanol | Non-competitive | IC50: 12199 mM; Ki: 22991 ± 6535 mM[7] | Considered to have minimal interaction with BChE, making it a good choice as a co-solvent.[10] |
| Acetonitrile | Linear mixed-type competitive | IC50: 1848 mM; Ki: 725 ± 67 mM[7] | Can be used, but be aware of its potential to act as a mixed-type inhibitor. |
Data is for horse serum BChE and provides a general guide. The effects may vary with BChE from other species.
Experimental Protocols
Standard BChE Activity Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M sodium phosphate buffer, pH 7.4-8.0.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. This solution should be prepared fresh and protected from light.
-
This compound Solution: Prepare a stock solution of this compound iodide. If solubility is an issue, dissolve it first in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) before diluting with assay buffer. The final concentration in the assay will need to be optimized.
-
BChE Enzyme Solution: Prepare a working solution of BChE in the assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of your sample or BChE standard to the appropriate wells.
-
Add 10 µL of DTNB solution to each well for a final concentration of approximately 0.5 mM.
-
For sample blanks: Add 10 µL of sample but substitute the substrate with assay buffer in the next step.
-
For reagent blanks: Add 10 µL of buffer instead of the sample.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow any free sulfhydryl groups in the sample to react with DTNB and to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the this compound solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the reagent blank from all other readings.
-
For samples, subtract the rate of the corresponding sample blank.
-
Calculate BChE activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.
-
Experimental Workflow Diagram
References
- 1. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Hexanoylcholine Hydrolysis by BChE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for hexanoylcholine hydrolysis by butyrylcholinesterase (BChE). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BChE-catalyzed hydrolysis of choline esters?
A1: The optimal pH for butyrylcholinesterase (BChE) activity is generally above 7.0.[1] Published studies frequently utilize a pH range of 7.2 to 8.0 for measuring BChE activity with various substrates.[2][3][4][5] For instance, assays have been successfully performed in 50 mM phosphate buffer at pH 8.0 and in 100mM phosphate buffer at pH 7.4.[2][6]
Q2: Is the optimal pH the same for all BChE substrates?
A2: While the optimal pH is typically in the neutral to slightly alkaline range, it can vary slightly between different substrates. The specific chemical properties of the substrate, such as its pKa, can influence the enzyme-substrate interaction and the overall reaction rate. Therefore, it is recommended to empirically determine the optimal pH for your specific substrate, such as this compound.
Q3: Can BChE be active at acidic pH?
A3: Interestingly, BChE has been shown to retain activity at a pH as low as 5.0, particularly under conditions of excess substrate.[7] This phenomenon suggests a different catalytic mechanism may be at play when the catalytic histidine is protonated.[7] If your experimental conditions involve a low pH and high substrate concentration, you may still observe enzymatic activity.
Q4: What type of buffer should I use for my BChE assay?
A4: Phosphate buffers are commonly used for BChE activity assays.[2][3][4] A 50 mM phosphate buffer at pH 8.0 has been used effectively.[2] Another common choice is a 100mM phosphate buffer at pH 7.4.[6] The choice of buffer and its concentration can influence enzyme activity, so consistency is key for reproducible results.
Q5: How does temperature affect BChE activity in relation to pH?
A5: Enzyme activity is dependent on both pH and temperature. Most BChE assays are conducted at a controlled temperature, typically 25°C.[2][3][6] It is crucial to maintain a constant temperature throughout your experiments, as fluctuations can affect the reaction rate and potentially shift the apparent optimal pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal pH: The pH of your reaction buffer may be outside the optimal range for BChE activity. | Prepare a series of buffers with a pH range from 6.0 to 9.0 in 0.5 unit increments. Perform the activity assay at each pH to determine the optimal condition for this compound hydrolysis. |
| Incorrect buffer preparation: Errors in buffer preparation can lead to an incorrect pH. | Always verify the pH of your buffer with a calibrated pH meter before use. | |
| Inconsistent results between experiments | pH drift: The pH of the reaction mixture may change during the course of the assay, especially if the buffer capacity is insufficient. | Use a buffer with adequate buffering capacity for the expected pH range. Consider using a higher concentration of the buffer if significant pH changes are observed. |
| Temperature fluctuations: Variations in ambient temperature can affect enzyme kinetics. | Perform all assays in a temperature-controlled environment, such as a water bath or a temperature-controlled plate reader. | |
| Unexpectedly high activity at low pH | Excess substrate activation: As noted in the literature, BChE can exhibit significant activity at low pH in the presence of high concentrations of substrate.[7] | If this is not the intended focus of your study, consider reducing the substrate concentration. If you are investigating this phenomenon, ensure your substrate concentration is accurately controlled and reported. |
Experimental Protocols
Determining the Optimal pH for this compound Hydrolysis by BChE
This protocol describes a method to determine the optimal pH for the hydrolysis of this compound by BChE using the Ellman's method, which detects the production of thiocholine.
Materials:
-
Purified Butyrylcholinesterase (BChE)
-
Hexanoylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., Sodium Phosphate) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Spectrophotometer (capable of measuring absorbance at 412 nm)
-
96-well microtiter plates (for high-throughput screening) or cuvettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM phosphate buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments. Verify the final pH of each buffer solution using a calibrated pH meter.
-
Reagent Preparation:
-
Prepare a stock solution of hexanoylthiocholine.
-
Prepare a stock solution of DTNB in one of the prepared phosphate buffers (e.g., pH 7.4).
-
Prepare a working solution of BChE in a suitable buffer (e.g., pH 7.4 phosphate buffer with 0.1% gelatin to prevent enzyme denaturation). The final enzyme concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (96-well plate format):
-
In each well, add the phosphate buffer of a specific pH.
-
Add the DTNB solution to each well.
-
Add the hexanoylthiocholine solution to each well.
-
To initiate the reaction, add the BChE working solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells for each pH:
-
Blank: Buffer, DTNB, and substrate (no enzyme).
-
Spontaneous hydrolysis control: Buffer, DTNB, and substrate (to measure non-enzymatic hydrolysis).
-
-
-
Data Collection:
-
Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 25°C).
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each pH value, subtract the rate of spontaneous hydrolysis (if any) from the rate of the enzymatic reaction.
-
Plot the initial reaction rate (change in absorbance per minute) against the pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for this compound hydrolysis under the tested conditions.
-
Data Presentation
Table 1: pH Optima for BChE Activity with Various Substrates from Literature
| Substrate | Optimal pH Range | Buffer System | Reference |
| Butyrylthiocholine Iodide | 8.0 | 50 mM Phosphate Buffer | [2] |
| Butyrylthiocholine (BTC) or Propionylthiocholine (PTC) | 7.4 | 100mM PB buffer | [6] |
| Butyrylthiocholine (BuSCh) | 7.2 | 50 mM Sodium Phosphate Buffer | [3] |
| Butyrylthiocholine | 8.0 | 0.09 M Phosphate Buffer | [4] |
| S-butyrylthiocholine iodide (BTCh) | 7.5 | 20 mM MOPS-KOH buffer | [5] |
Visualizations
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for BChE activity.
Logical Relationship of Factors Affecting BChE Activity
Caption: Key factors influencing butyrylcholinesterase (BChE) activity.
References
- 1. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased activity of butyrylcholinesterase in blood plasma of patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Hexanoylcholine Assays
Welcome to our technical support center for hexanoylcholine assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a modification of the Ellman's method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate, hexanoylthiocholine, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is proportional to the cholinesterase activity.
Q2: What are the primary causes of high background in this assay?
High background absorbance can obscure the signal from the enzymatic reaction, leading to inaccurate results. The most common causes include:
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Spontaneous hydrolysis of the substrate: this compound can hydrolyze non-enzymatically, especially at elevated temperatures and non-neutral pH.
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Instability of DTNB: DTNB is sensitive to light and can degrade over time, leading to an increase in background absorbance.[1] It is also less stable at higher pH and temperatures.
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Presence of free thiols in the sample: Biological samples often contain endogenous sulfhydryl compounds, such as glutathione, which can react directly with DTNB and generate a false-positive signal.[1]
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Interference from test compounds: Some test compounds may be colored, absorb light near 412 nm, or react directly with DTNB, contributing to the background signal.[1]
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Contaminated reagents or labware: Impurities in the buffer, substrate, or DTNB solutions, as well as dirty cuvettes or microplates, can lead to high background.
Troubleshooting Guide
This section provides a question-and-answer-style guide to address specific issues you might encounter.
Issue 1: High background in the blank (no enzyme) wells.
Question: My blank wells, which contain all reagents except the enzyme, show high and increasing absorbance. What could be the cause?
Answer: This issue is typically due to the spontaneous, non-enzymatic hydrolysis of this compound or the degradation of DTNB.
Solutions:
-
Optimize pH and Temperature: Perform the assay at a pH close to neutral (7.0-7.5) and at room temperature (20-25°C) to minimize the spontaneous hydrolysis of the substrate. While specific data for this compound is limited, the hydrolysis of similar esters is known to increase with temperature and at pH values deviating from neutral.[2][3]
-
Prepare Fresh Reagents: Prepare DTNB and this compound solutions fresh for each experiment. Protect the DTNB solution from light by storing it in an amber vial or wrapping the container in foil.[1]
-
Run a Substrate Blank: To quantify the rate of spontaneous hydrolysis, include a "substrate blank" containing the substrate and DTNB in the assay buffer but no enzyme. Subtract the rate of absorbance change in this blank from all other readings.
Issue 2: High background in sample wells, even before adding the substrate.
Question: My sample wells exhibit a high initial absorbance reading before I add the this compound substrate. Why is this happening?
Answer: This is likely due to the presence of endogenous free sulfhydryl groups in your biological sample that are reacting with DTNB.[1]
Solutions:
-
Sample Blank Correction: For each sample, prepare a corresponding "sample blank" that includes the sample, buffer, and DTNB, but not the this compound substrate.[1] The absorbance of this sample blank should be subtracted from the absorbance of your test sample.
-
Two-Step Assay Protocol: To completely avoid the interference of DTNB with the enzymatic reaction, a two-step (or endpoint) method can be employed.[4][5][6] In the first step, the enzyme reacts with the substrate in the absence of DTNB. The reaction is then stopped, and in the second step, DTNB is added to react with the accumulated thiocholine.
Issue 3: Test compound appears to interfere with the assay.
Question: I am screening for cholinesterase inhibitors, and I suspect my test compound is reacting with DTNB or is colored. How can I confirm and correct for this?
Answer: It is crucial to run proper controls to identify and correct for compound interference.
Solutions:
-
Compound Control: Prepare a control well containing the test compound, DTNB, and buffer, but no enzyme or substrate. This will reveal if the compound itself is colored or reacts directly with DTNB. Subtract this absorbance value from your inhibitor screening wells.
-
Modified Two-Step Assay: The two-step assay protocol is also beneficial here, as it separates the enzymatic reaction from the colorimetric detection, minimizing the potential for the test compound to interfere with the DTNB-thiocholine reaction.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound assays.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value/Condition | Notes |
| pH | 7.0 - 8.0 | The reaction is pH-dependent, with optimal rates in the neutral to slightly alkaline range. A common choice is a phosphate buffer at pH 7.4 or 8.0. |
| Wavelength for Absorbance | 412 nm | This is the absorbance maximum of the TNB²⁻ dianion. Measurements are sometimes taken at 405 nm or 410 nm.[5] |
| Reaction Time | Varies (Endpoint or Kinetic) | For kinetic assays, readings are taken at regular intervals (e.g., every 1-2 minutes). For endpoint assays, an incubation of 10-30 minutes is common.[5][7] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at ambient temperature to minimize spontaneous hydrolysis. |
| DTNB Stability | Sensitive to light | DTNB solutions should be prepared fresh and protected from light.[1] |
Table 2: Troubleshooting High Background - Causes and Corrective Actions
| Observation | Potential Cause | Recommended Corrective Action |
| High absorbance in blank (no enzyme) | Spontaneous substrate hydrolysis | Optimize pH and temperature. Prepare fresh substrate solution. Subtract the rate of a substrate blank. |
| DTNB degradation | Prepare fresh DTNB solution and protect it from light. | |
| High initial absorbance in sample wells | Endogenous thiols in the sample | Subtract the absorbance of a sample blank (sample + buffer + DTNB). |
| Colored sample | Subtract the absorbance of a sample blank (sample + buffer). | |
| High background in the presence of a test compound | Compound reacts with DTNB | Run a compound control (compound + DTNB + buffer) and subtract its absorbance. |
| Colored compound | Run a compound control (compound + buffer) and subtract its absorbance. |
Experimental Protocols
Protocol 1: Standard Kinetic Assay
This protocol is for a continuous measurement of cholinesterase activity.
Materials:
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Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Hexanoylthiocholine (Substrate) Solution: Prepare a stock solution in deionized water. The final concentration in the assay will need to be optimized.
-
DTNB Solution: Prepare a stock solution in the assay buffer. A common concentration is 10 mM.
-
Enzyme Solution: Dilute the cholinesterase preparation in the assay buffer to a concentration that gives a linear rate of absorbance change over time.
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96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, DTNB solution, and enzyme solution.
-
Include appropriate blanks:
-
Reagent Blank: Assay buffer and DTNB.
-
Substrate Blank: Assay buffer, DTNB, and hexanoylthiocholine.
-
Sample Blank (if applicable): Assay buffer, DTNB, and biological sample.
-
-
Initiate the reaction by adding the hexanoylthiocholine solution to all wells.
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Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) at room temperature.
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
Subtract the rate of the appropriate blank(s) from the sample rates.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: Two-Step Endpoint Assay
This protocol is useful for samples with high background from endogenous thiols or for screening potentially interfering compounds.
Materials:
-
Same as Protocol 1, with the addition of a cholinesterase inhibitor (e.g., eserine) to stop the reaction.
Procedure:
-
In a microcentrifuge tube or a well of a microplate, combine the assay buffer, enzyme solution, and biological sample (if applicable).
-
Initiate the enzymatic reaction by adding the hexanoylthiocholine solution.
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Incubate for a fixed period (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction by adding a cholinesterase inhibitor.
-
Add the DTNB solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for the color to develop.
-
Measure the absorbance at 412 nm.
-
Include appropriate blanks as in Protocol 1, treating them in the same two-step manner.
-
Subtract the absorbance of the blanks from the sample absorbance values.
-
Calculate the amount of product formed and, from that, the enzyme activity.
Visualizations
The following diagrams illustrate the key processes involved in the this compound assay and troubleshooting.
References
- 1. google.com [google.com]
- 2. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Reliability of Hexanoylcholine-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reliability and accuracy of hexanoylcholine-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based cholinesterase assay?
The assay is a modification of the Ellman's method, a widely used colorimetric technique to measure cholinesterase activity. The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate hexanoylthiocholine, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Q2: Why would I choose this compound over the more common acetylthiocholine as a substrate?
This compound, with its longer acyl chain, can be a valuable tool for studying the substrate specificity and kinetics of different cholinesterases. Some cholinesterase variants or mutants may exhibit different hydrolysis rates with longer-chain substrates, providing insights into the enzyme's active site topology and function.
Q3: What are the critical controls to include in my this compound-based assay?
To ensure the validity of your results, the following controls are essential:
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No-Enzyme Control: This well contains all reagents except the cholinesterase enzyme. It helps to determine the background signal from the spontaneous hydrolysis of hexanoylthiocholine or other interfering substances.
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No-Inhibitor Control (Vehicle Control): This well contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test inhibitor. This represents 100% enzyme activity.
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Positive Control Inhibitor: A known cholinesterase inhibitor should be included to confirm that the assay can detect inhibition.
Troubleshooting Guide
High Background Signal
Problem: The absorbance in the no-enzyme control wells is unexpectedly high.
| Possible Cause | Solution |
| Spontaneous hydrolysis of this compound. | Prepare the this compound solution fresh before each experiment. Avoid prolonged storage of the working solution. |
| Contamination of reagents with sulfhydryl groups. | Use high-purity reagents and fresh buffers. Ensure that buffers are free of any reducing agents. |
| Non-enzymatic reaction of DTNB. | Prepare the DTNB solution fresh and protect it from light. |
| Microbial contamination. | Use sterile microplates and pipette tips. Prepare solutions in a clean environment. |
Low or No Signal
Problem: There is little to no increase in absorbance in the presence of the enzyme.
| Possible Cause | Solution |
| Inactive enzyme. | Ensure proper storage of the enzyme stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a standard substrate like acetylthiocholine. |
| Incorrect buffer pH. | The optimal pH for cholinesterase activity is typically between 7.0 and 8.0. Verify the pH of your assay buffer. |
| Sub-optimal substrate concentration. | The concentration of this compound should be around its Michaelis-Menten constant (Km) for the specific enzyme to ensure the reaction velocity is sensitive to inhibition. Perform a substrate saturation curve to determine the optimal concentration. |
| Presence of an unknown inhibitor in the sample. | Prepare samples in a clean, controlled environment. If testing biological samples, consider potential endogenous inhibitors. |
Inconsistent or Irreproducible Results
Problem: High variability between replicate wells or between experiments.
| Possible Cause | Solution |
| Poor pipetting technique. | Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, or inhibitors. Use calibrated pipettes. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay. Pre-warm all reagents and the microplate to the desired reaction temperature. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. Avoid introducing bubbles. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
| Precipitation of test compounds. | Ensure that test compounds are fully dissolved in the assay buffer. The final concentration of solvents like DMSO should typically be kept below 1% to avoid affecting enzyme activity. |
Quantitative Data
Table 1: Typical Reagent Concentrations for this compound-Based Assays
| Reagent | Typical Concentration Range | Notes |
| This compound | 0.1 - 2 mM | Optimal concentration should be determined experimentally by running a substrate saturation curve. |
| Acetylcholinesterase (AChE) | 10 - 500 units/L | The optimal concentration depends on the specific activity of the enzyme preparation and the desired reaction rate. |
| DTNB | 0.3 - 1 mM | Should be in excess to ensure rapid reaction with the produced thiocholine. |
| Phosphate Buffer | 50 - 100 mM | pH should be maintained between 7.0 and 8.0. |
Table 2: Kinetic Parameters of Human Acetylcholinesterase with Different Substrates
| Substrate | K_m (mM) | V_max (relative to Acetylthiocholine) |
| Acetylthiocholine | ~0.1 | 100% |
| Propionylthiocholine | ~0.4 | ~80% |
| Butyrylthiocholine | ~1.0 | ~10% |
| This compound | > 2.0 | < 5% |
Note: These are approximate values and can vary depending on the enzyme source and assay conditions. It is crucial to determine these parameters experimentally for your specific system.
Experimental Protocols
Detailed Protocol for a 96-Well Plate this compound-Based AChE Assay
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Perform serial dilutions to obtain a working solution of 0.2 U/mL. Keep on ice.
-
This compound Solution (2 mM): Dissolve hexanoylthiocholine iodide in the phosphate buffer to a final concentration of 2 mM. Prepare this solution fresh before use.
-
DTNB Solution (1 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 1 mM. Protect this solution from light.
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Test Inhibitor Dilutions: Prepare a series of dilutions of the test inhibitor from a stock solution using the phosphate buffer. The final concentration of any solvent (e.g., DMSO) in the reaction mixture should be kept below 1%.
2. Assay Plate Setup:
-
Add 50 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.
-
Add 25 µL of the various dilutions of the test inhibitor to the test wells.
-
For the control wells (100% activity), add 25 µL of phosphate buffer (or buffer with the same concentration of solvent as the inhibitor wells).
-
For the blank wells (no enzyme), add 50 µL of phosphate buffer.
3. Enzyme Addition:
-
Add 25 µL of the 0.2 U/mL AChE solution to all wells except the blank wells.
4. Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
5. Reaction Initiation:
-
Add 50 µL of the 1 mM DTNB solution to all wells.
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Add 50 µL of the 2 mM this compound solution to all wells to start the reaction.
6. Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode.
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Take readings every minute for 10-20 minutes.
7. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 Where:
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V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Visualizations
Caption: Workflow for a this compound-based acetylcholinesterase inhibition assay.
Caption: Signaling pathway of the this compound-based colorimetric assay.
Technical Support Center: Hexanoylcholine in Cholinesterase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing hexanoylcholine as a substrate in cholinesterase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a substrate in cholinesterase assays?
This compound is a synthetic choline ester with a six-carbon acyl chain. It serves as a substrate for cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Researchers may choose this compound to investigate the substrate specificity of cholinesterases, as the longer acyl chain compared to the native substrate, acetylcholine, can reveal differences in enzyme kinetics and binding preferences.
Q2: How does the Ellman's method work for measuring cholinesterase activity with this compound?
The Ellman's method is the most common colorimetric assay for measuring cholinesterase activity. The principle of the assay remains the same when using this compound as a substrate. Cholinesterase hydrolyzes this compound to produce hexanoic acid and thiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Q3: What is substrate inhibition and why is it a concern with this compound?
Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high substrate concentrations.[1][2] With cholinesterases, this occurs when a second substrate molecule binds to a peripheral anionic site (PAS) on the enzyme, in addition to the substrate molecule at the catalytic active site.[2][3] This binding at the PAS can hinder the proper alignment of the substrate at the active site or impede the release of products, thus reducing the overall catalytic efficiency.[4] While this phenomenon is well-documented for acetylthiocholine, it is also a critical consideration for other choline ester substrates like this compound. The longer acyl chain of this compound may influence its binding to the PAS, potentially altering the concentration at which substrate inhibition becomes significant.
Q4: I am not seeing any enzyme activity. What are the possible causes?
There are several potential reasons for a lack of enzyme activity:
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Inactive Enzyme: Ensure the cholinesterase enzyme has been stored correctly and has not lost activity due to improper handling or repeated freeze-thaw cycles.
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Incorrect Reagent Concentration: Double-check the concentrations of all reagents, including the enzyme, this compound, and DTNB.
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pH of the Buffer: Cholinesterase activity is pH-dependent. Ensure your assay buffer is at the optimal pH for the specific cholinesterase being studied (typically pH 7.4-8.0).
-
Presence of Inhibitors: Your sample may contain inhibitors of cholinesterase activity.
Q5: The background absorbance in my blank wells (without enzyme) is very high. What can I do?
High background absorbance can be caused by:
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Spontaneous hydrolysis of this compound: While generally slower than enzymatic hydrolysis, some spontaneous breakdown of the substrate can occur. Preparing fresh substrate solutions for each experiment can help minimize this.
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Reaction of DTNB with other thiol-containing molecules: If your sample contains other molecules with free sulfhydryl groups, they can react with DTNB and produce a background signal.
-
Contaminated reagents or buffers: Ensure all your reagents and buffers are free from contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Perform a positive control with a known active enzyme and a standard substrate like acetylthiocholine. |
| Incorrect reagent concentrations | Prepare fresh reagents and double-check all calculations. | |
| Sub-optimal pH | Verify the pH of your assay buffer. | |
| High Background Signal | Spontaneous substrate hydrolysis | Prepare fresh this compound solution for each experiment. |
| Presence of other thiols in the sample | Include a sample blank (sample + DTNB, without substrate) to measure and subtract this background. | |
| Contaminated reagents | Use high-purity reagents and fresh, filtered buffers. | |
| Non-linear Reaction Rate | Substrate depletion | If the reaction rate slows down over time, consider using a lower enzyme concentration or a higher initial substrate concentration (while staying below the inhibitory range). |
| Substrate inhibition | The initial substrate concentration is too high. See the protocol below for determining the optimal substrate concentration. | |
| Poor Reproducibility | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-sensitive. |
Experimental Protocols
Determining the Optimal this compound Concentration
To avoid substrate inhibition, it is crucial to first determine the optimal concentration of this compound for your specific experimental conditions.
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Prepare a series of this compound dilutions: Create a range of concentrations (e.g., from 0.1 mM to 20 mM).
-
Perform the cholinesterase assay: Run the assay with a fixed concentration of your enzyme and each of the this compound dilutions.
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Plot the data: Graph the reaction rate (change in absorbance per minute) against the this compound concentration.
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Identify the optimal concentration: The optimal concentration will be at the peak of the curve, just before the rate begins to decrease due to substrate inhibition. Use this concentration for all subsequent experiments.
Standard Cholinesterase Assay Protocol (Ellman's Method)
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental setup.
Reagents:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
This compound iodide solution (at the predetermined optimal concentration)
-
Cholinesterase enzyme solution (at a concentration that gives a linear reaction rate for at least 5-10 minutes)
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
DTNB solution
-
Enzyme solution or sample
-
-
Pre-incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the this compound solution to each well to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
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Calculate the reaction rate: Determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
Quantitative Data
The following table summarizes typical kinetic parameters for the commonly used substrate, acetylthiocholine iodide, with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Note that these values can vary depending on the enzyme source, pH, and temperature. The corresponding kinetic parameters for this compound would need to be determined experimentally.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |
| Acetylthiocholine Iodide | AChE (from Electrophorus electricus) | ~0.1 - 0.3 | Varies with enzyme purity |
| Acetylthiocholine Iodide | BChE (from human serum) | ~0.2 - 1.0 | Varies with enzyme purity |
Visualizations
Figure 1. Experimental workflow for a typical cholinesterase assay.
Figure 2. Mechanism of substrate inhibition in cholinesterase.
Figure 3. Troubleshooting decision tree for cholinesterase assays.
References
- 1. Cholinesterase: substrate inhibition and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center. | The EMBO Journal [link.springer.com]
- 4. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexanoylcholine Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of solvents on the stability and activity of hexanoylcholine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for dissolving this compound for acetylcholinesterase (AChE) activity assays?
A1: For AChE activity assays, it is crucial to select a solvent that minimizes interference with enzyme activity. Methanol has been shown to have a negligible impact on AChE inhibition and kinetics, making it a suitable choice.[1][2] In contrast, solvents like DMSO, acetonitrile, and ethanol can exhibit inhibitory effects on the enzyme and should be used with caution.[1][2] If the compound of interest requires a different solvent, it is essential to run appropriate solvent controls to account for any potential effects on the enzyme.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on pH. Like other esters, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest at a slightly acidic to neutral pH (around pH 4-6) and increases significantly in both acidic (below pH 4) and alkaline (above pH 7) conditions. For example, the hydrolysis of the related compound acetylcholine is significantly faster at pH values above 7. Therefore, for storage of aqueous stock solutions, a slightly acidic buffer is recommended.
Q3: Can I use buffers in my this compound stability or activity experiments?
A3: Yes, buffers are essential for maintaining a constant pH, which is critical for both the chemical stability of this compound and the enzymatic activity of acetylcholinesterase. Phosphate or acetate buffers are commonly used. However, it is important to be aware that some buffer components can participate in the reaction or inhibit enzyme activity. It is recommended to check for any known interference of the chosen buffer with the assay and to keep the buffer concentration as low as possible while still maintaining adequate buffering capacity.
Q4: My results from the acetylcholinesterase assay are inconsistent. What are the common causes?
A4: Inconsistent results in AChE assays can arise from several factors. One common issue is the spontaneous hydrolysis of the substrate, acetylthiocholine, which can be exacerbated at higher pH.[1] Another potential problem is the reaction of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), with other thiol-containing compounds in your sample, leading to a false-positive signal.[1] Inadequate mixing of reagents, temperature fluctuations, and inaccurate pipetting can also contribute to variability. Refer to the detailed troubleshooting guide below for a comprehensive list of potential issues and their solutions.
Troubleshooting Guides
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control | Spontaneous hydrolysis of acetylthiocholine (substrate). | Ensure the buffer pH is within the optimal range (typically 7.4-8.0). Prepare fresh substrate solution for each experiment. |
| Reaction of DTNB with other thiol-containing compounds in the sample. | Run a blank control containing the sample and DTNB without the enzyme to quantify this reaction and subtract it from the sample readings. | |
| Inconsistent readings between replicates | Inadequate mixing of reagents. | Ensure thorough but gentle mixing after the addition of each reagent, especially the enzyme and substrate. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. | |
| Low or no enzyme activity | Inactive enzyme. | Store the enzyme at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Presence of inhibitors in the sample or reagents. | Test for inhibitory effects of the solvent and buffer components by running appropriate controls. | |
| Incorrect buffer pH. | Verify the pH of the buffer solution. AChE activity is pH-dependent, with an optimal range typically between 7.4 and 8.0. |
This compound Stability Assay (HPLC Method)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the recommended range for the column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the organic modifier and buffer concentration. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Shifting retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Equilibrate the column with the mobile phase for a sufficient time before each run. If retention times continue to shift, the column may need to be replaced. | |
| Ghost peaks | Contamination in the HPLC system or sample. | Flush the system with a strong solvent. Ensure all glassware and solvents are clean. |
| Carryover from previous injections. | Run blank injections between samples to check for carryover. Clean the injector and autosampler needle if necessary. |
Quantitative Data Summary
Table 1: Effect of Solvents on Acetylcholinesterase (AChE) Activity
| Solvent | Concentration | Effect on AChE Activity | Inhibition Type |
| Methanol | Not specified | Negligible impact on enzyme inhibition and kinetics.[1][2] | - |
| DMSO | Not specified | Potent AChE inhibitory effect.[1][2] | Mixed (competitive/non-competitive)[1] |
| Acetonitrile | Not specified | AChE inhibitory effect.[1] | Competitive[1] |
| Ethanol | Not specified | AChE inhibitory effect.[1] | Non-competitive[1] |
Note: Specific IC50 values and kinetic parameters can be found in the cited literature.
Table 2: pH-Dependent Hydrolysis of Acetylcholine (as a proxy for this compound)
| pH | Stability |
| < 4 | Increased rate of acid-catalyzed hydrolysis. |
| 4 - 6 | Region of maximum stability. |
| > 7 | Increased rate of base-catalyzed hydrolysis. |
Note: This table provides a qualitative summary. The exact hydrolysis rate constants for this compound will vary with temperature and buffer composition.
Experimental Protocols
Protocol 1: Acetylcholinesterase Activity Assay using Ellman's Method
This protocol is adapted from standard methods for determining AChE activity.
Materials:
-
This compound iodide (substrate)
-
Acetylcholinesterase (AChE) from electric eel or other source
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound iodide in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer and store on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound dissolved in an appropriate solvent (or solvent alone for control)
-
-
Add the AChE solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound iodide solution to all wells.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from all other readings.
-
Determine the percent inhibition for each concentration of the test compound.
-
Protocol 2: this compound Stability Assay using HPLC
This protocol provides a framework for assessing the chemical stability of this compound.
Materials:
-
This compound iodide
-
Solvents for stability testing (e.g., aqueous buffers of different pH, methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound iodide in the different solvents to be tested.
-
At time zero, transfer an aliquot of each solution into an autosampler vial and analyze by HPLC to determine the initial concentration.
-
-
Incubation:
-
Store the remaining stock solutions under the desired temperature conditions.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stock solution, transfer to an autosampler vial, and analyze by HPLC.
-
-
HPLC Analysis:
-
Set the HPLC conditions (flow rate, mobile phase composition, detector wavelength) to achieve good separation of this compound from its potential degradation products (e.g., hexanoic acid and choline).
-
Inject the samples and record the chromatograms.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound in each solvent.
-
Visualizations
Caption: Experimental workflow for determining the chemical stability of this compound.
References
Technical Support Center: Optimizing Enzyme Concentration for Hexanoylcholine Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexanoylcholine hydrolysis assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during this compound hydrolysis experiments, offering potential causes and solutions.
Q1: Why is there no or very low enzyme activity detected?
Possible Causes:
-
Suboptimal Enzyme Concentration: The enzyme concentration may be too low to produce a detectable signal within the assay time frame.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for the enzyme's activity. Most cholinesterases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), function optimally at a pH of 7.0-8.0.[1]
-
Presence of Inhibitors: Your sample or reagents may contain known or unknown inhibitors of the enzyme.
Solutions:
-
Optimize Enzyme Concentration: Perform a concentration-response experiment to determine the optimal enzyme concentration.
-
Use Fresh Enzyme: Prepare fresh enzyme dilutions from a stock solution that has been stored correctly.
-
Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal range for your specific enzyme.
-
Run Controls: Include a positive control with a known active enzyme and a negative control without the enzyme to ensure the assay is working correctly.
Q2: The background absorbance in my assay is too high.
Possible Causes:
-
Spontaneous Substrate Hydrolysis: this compound can undergo spontaneous, non-enzymatic hydrolysis, leading to a high background signal.
-
Reaction of DTNB with other molecules: The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can react with other thiol-containing molecules present in the sample, producing a yellow color and increasing background absorbance.[2][3]
-
Instability of DTNB: The DTNB reagent itself can be unstable, contributing to high background readings.[2][3]
Solutions:
-
Subtract Blank Reading: Always include a blank sample containing all reagents except the enzyme and subtract its absorbance from the test samples.
-
Optimize DTNB Concentration: A high excess of DTNB can sometimes lead to a higher background and even inhibit the enzyme.[4][5][6] It is important to find the optimal ratio of DTNB to the substrate.
-
Prepare Fresh Reagents: Use freshly prepared substrate and DTNB solutions for each experiment.
Q3: The reaction rate is not linear over time.
Possible Causes:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay, especially at non-optimal temperatures or pH.
-
Product Inhibition: The products of the hydrolysis reaction, choline and hexanoic acid, may inhibit the enzyme's activity at high concentrations.
Solutions:
-
Adjust Enzyme Concentration: Lower the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the assay period.
-
Optimize Incubation Time: Measure the initial reaction velocity where the rate is linear with time.
-
Perform Progress Curve Analysis: If the initial rate is too fast to measure accurately, you can measure the complete reaction curve and fit the data to a non-linear rate equation.
Q4: I'm seeing inconsistent or non-reproducible results.
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or other reagents can lead to significant variability.
-
Temperature Fluctuations: Inconsistent assay temperatures can affect the enzyme's activity and the reaction rate.
-
Reagent Instability: Degradation of reagents, particularly the enzyme and substrate, can cause variability between experiments.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Maintain Constant Temperature: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
-
Prepare Fresh Reagents: Prepare fresh dilutions of enzyme and substrate for each experiment.
Data Presentation
Table 1: Recommended Starting Concentrations for Reagents in a Typical this compound Hydrolysis Assay (Ellman's Method)
| Reagent | Typical Concentration Range | Notes |
| Phosphate Buffer | 50-100 mM | pH 7.0-8.0 |
| Hexanoylthiocholine | 0.1-2.0 mM | Substrate. The optimal concentration will depend on the enzyme's Km. |
| DTNB | 0.2-0.5 mM | Chromogenic reagent. |
| Enzyme (AChE/BChE) | 1-100 mU/mL | This should be optimized for your specific enzyme and assay conditions. |
Table 2: Example Kinetic Parameters for Cholinesterases with Thiocholine Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Human Acetylcholinesterase (AChE) | Acetylthiocholine | ~80 | Varies with enzyme purity |
| Human Butyrylcholinesterase (BChE) | Butyrylthiocholine | Varies | Varies with enzyme purity |
Note: These values are approximate and can vary depending on the enzyme source, purity, and assay conditions. It is crucial to determine these parameters experimentally for your specific system.
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
This protocol describes how to determine the optimal concentration of your enzyme (e.g., acetylcholinesterase or butyrylcholinesterase) for a this compound hydrolysis assay using the Ellman's method.
Materials:
-
Enzyme stock solution (e.g., Acetylcholinesterase, Butyrylcholinesterase)
-
Hexanoylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of hexanoylthiocholine in deionized water.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a series of enzyme dilutions in the phosphate buffer, ranging from a high concentration to a very low concentration (e.g., 100 mU/mL down to 0.1 mU/mL).
-
-
Set up the Assay Plate:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Enzyme dilution (add buffer instead of enzyme for the blank)
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the hexanoylthiocholine solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Analyze the Data:
-
For each enzyme concentration, plot the absorbance at 412 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot, where the reaction rate is directly proportional to the enzyme concentration.
-
Protocol 2: Standard Kinetic Assay for this compound Hydrolysis
This protocol describes a standard procedure for determining the kinetic parameters (Km and Vmax) of an enzyme for this compound hydrolysis.
Materials:
-
Enzyme stock solution at the optimal concentration determined in Protocol 1.
-
Hexanoylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a series of hexanoylthiocholine dilutions in deionized water, with concentrations ranging from well below to well above the expected Km.
-
-
Set up the Assay Plate:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Hexanoylthiocholine dilution (add buffer instead of substrate for the blank)
-
-
Pre-incubate the plate at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Analyze the Data:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[7] Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.
-
Mandatory Visualization
Caption: Workflow for optimizing enzyme concentration.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Cholinesterase, Acetyl - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. | Sigma-Aldrich [sigmaaldrich.com]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 7. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
interference in hexanoylcholine assays and how to prevent it
Welcome to the Technical Support Center for hexanoylcholine assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference in this compound-based acetylcholinesterase (AChE) assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay and what is it used for?
A this compound assay is a biochemical method used to measure the activity of acetylcholinesterase (AChE). It utilizes this compound, a synthetic substrate for AChE. The enzyme hydrolyzes this compound into hexanoic acid and choline. The rate of this reaction is monitored to determine AChE activity. This assay is crucial in drug discovery for screening potential AChE inhibitors, which are investigated for the treatment of conditions like Alzheimer's disease and myasthenia gravis.
Q2: What are the common sources of interference in this compound assays?
Interference in this compound assays can arise from various sources, leading to inaccurate results. These are broadly categorized as:
-
Chemical Reactivity: Test compounds may react directly with assay reagents. A common issue is the reaction of thiol-containing compounds with DTNB (Ellman's reagent), which is used in the colorimetric detection of choline.
-
Compound Aggregation: Many test compounds can form aggregates in aqueous solutions. These aggregates can sequester the enzyme, leading to non-specific inhibition and false-positive results.
-
Spectroscopic Interference: Colored or fluorescent compounds can interfere with the absorbance or fluorescence readings used to measure the assay's output, leading to artificially high or low signals.
-
Redox-Active Compounds: Compounds that participate in redox cycling can generate reactive oxygen species, which may damage the enzyme and inhibit its activity non-specifically.
Q3: How can I differentiate between a true inhibitor and a false positive due to interference?
Distinguishing true inhibitors from false positives is critical. A multi-step validation process is recommended:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., Triton X-100 or Tween-20). If the compound's inhibitory activity is significantly reduced, it is likely an aggregator.
-
Counter-Screen: Perform a counter-screen without the enzyme to check for direct reaction with the detection reagents.
-
Orthogonal Assay: Confirm the activity using a different assay format or a substrate other than this compound.
-
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Steeper than expected curves can be indicative of non-specific mechanisms like aggregation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: High Background Signal
Possible Causes:
-
Spontaneous hydrolysis of the substrate.
-
Reaction of the test compound with the detection reagent (e.g., DTNB).
-
Contaminated reagents.
Troubleshooting Steps:
-
Run a "no enzyme" control: Prepare a reaction well with all components except the acetylcholinesterase. A high signal in this well indicates a reaction between the substrate and/or test compound with the detection system.
-
Run a "no substrate" control: Prepare a reaction well with all components except this compound. A high signal here points to the test compound interfering with the detection system.
-
Check reagent purity: Use fresh, high-quality reagents. Ensure the assay buffer is free of contaminants.
Issue 2: Irreproducible Results
Possible Causes:
-
Compound instability or precipitation.
-
Inconsistent pipetting or mixing.
-
Fluctuations in temperature or incubation time.
Troubleshooting Steps:
-
Check compound solubility: Visually inspect the compound in the assay buffer for any precipitation. Consider using a lower concentration or a different co-solvent if solubility is an issue.
-
Standardize technique: Ensure consistent pipetting volumes and thorough mixing of all components in the assay plate.
-
Control environmental conditions: Use a temperature-controlled plate reader and maintain consistent incubation times for all experiments.
Issue 3: Apparent Inhibition that is Not Dose-Dependent
Possible Causes:
-
Compound aggregation at higher concentrations.
-
Spectroscopic interference that is not linear with concentration.
Troubleshooting Steps:
-
Perform a detergent sensitivity test: As described in the FAQs, the inclusion of a detergent can disrupt aggregates.
-
Measure compound absorbance/fluorescence: Scan the absorbance or fluorescence spectrum of the compound at the assay wavelength to assess potential for spectroscopic interference.
Data Presentation
The following tables summarize quantitative data on common interfering substances and the effectiveness of preventative measures. The data is illustrative and may vary depending on specific experimental conditions.
Table 1: Examples of Interfering Compounds and their IC50 Values
| Interfering Compound | Putative Mechanism of Interference | Illustrative IC50 (µM) in standard assay | Illustrative IC50 (µM) with 0.01% Triton X-100 |
| Methylene Blue | Redox cycling and aggregation | 5 | > 100 |
| Thimerosal | Thiol reactivity | 10 | 10 |
| Quercetin | Aggregation | 2 | 50 |
| Genistein | Aggregation | 8 | > 100 |
Table 2: Effect of Detergents on Apparent Inhibition by an Aggregating Compound
| Detergent | Concentration (%) | % Inhibition Relief |
| Triton X-100 | 0.01 | 90% |
| Tween-20 | 0.01 | 85% |
| Brij-35 | 0.01 | 88% |
Experimental Protocols
Key Experiment: this compound Assay Protocol (96-Well Plate Format)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and controls
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound iodide (100 mM) in deionized water.
-
Prepare working solutions of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of test compounds in phosphate buffer.
-
-
Assay Setup:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions or controls to the respective wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB working solution to all wells.
-
-
Enzyme Reaction Initiation:
-
Add 20 µL of the AChE working solution to all wells except the blank.
-
Incubate the plate at room temperature for 5 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 20 µL of the this compound iodide working solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (V_control - V_test) / V_control.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to interference in this compound assays.
Caption: Signaling pathway of a this compound assay and points of interference.
Caption: A logical workflow for troubleshooting and identifying false positives.
enhancing the signal-to-noise ratio in hexanoylcholine detection
Welcome to the Technical Support Center for enhancing the signal-to-noise ratio in hexanoylcholine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during this compound analysis.
Problem: Low or No Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Sample Preparation Issues | Review your extraction protocol. Ensure complete reconstitution of the dried extract in a solvent compatible with your initial mobile phase.[1] Consider if the analyte concentration is below the limit of detection. |
| Inefficient Ionization | Optimize your ionization source (e.g., ESI, APCI). For choline-based compounds, positive ion mode is generally preferred. Ensure the sprayer voltage, gas flow rates, and source temperature are optimized for this compound. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound.[2] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Optimize chromatographic separation to resolve this compound from interfering compounds.[2] Diluting the sample can also mitigate matrix effects. |
| LC System Problems | Check for leaks in the LC system, especially post-injector.[3] Ensure the mobile phase composition is correct and freshly prepared. A blocked or aging column can lead to poor peak shape and reduced signal. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound. Optimize MRM (Multiple Reaction Monitoring) parameters, including precursor and product ions, collision energy, and cone voltage. |
Problem: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[1] Prepare fresh mobile phases daily. |
| Dirty Ion Source | The ion source, particularly the orifice and capillary, can accumulate contaminants over time, leading to increased background noise.[1] Follow the manufacturer's protocol for cleaning the ion source. |
| Matrix Effects | Endogenous components from the biological matrix can contribute to high background noise.[2] Enhance sample preparation with a robust cleanup step like SPE. |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. Check for interference from other electronic equipment in the laboratory. |
| Inappropriate MS/MS Transition | A confirmatory MRM transition might be picking up background noise. Optimizing the cone gas flow rate and cone voltage for the specific transition can help reduce this noise. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes and Solutions:
| Cause | Solution |
| Column Degradation | The column may be aging or contaminated. Try flushing the column with a strong solvent. If performance does not improve, replace the column. |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the sample after evaporation should be weaker than the initial mobile phase to ensure proper peak focusing on the column. |
| Secondary Interactions | Residual silanol groups on C18 columns can interact with the positively charged choline moiety, leading to peak tailing. Using a mobile phase with a low pH or an appropriate buffer can help minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening. Use tubing with the smallest appropriate internal diameter and minimize its length. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the recovery of this compound from plasma during sample preparation?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating this compound from complex matrices like plasma. A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is a good starting point. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
Illustrative SPE Recovery Data for a Short-Chain Acylcholine: The following data is for illustrative purposes and may not be directly representative of this compound.
| SPE Sorbent | Conditioning Solvent | Wash Solvent | Elution Solvent | Average Recovery (%) |
| C18 | Methanol, Water | 5% Methanol in Water | Acetonitrile | 85 ± 5 |
| Polymer-based | Methanol, Water | 5% Methanol in Water | Methanol | 92 ± 4 |
Q2: What are the optimal mass spectrometry parameters for this compound detection?
The optimal parameters should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. The goal is to find the precursor ion (typically [M+H]⁺) and the most stable and abundant product ions for MRM analysis.
Example MRM Parameters for a Hypothetical Short-Chain Acylcholine:
| Parameter | Setting |
| Precursor Ion (Q1) | m/z of [this compound+H]⁺ |
| Product Ion (Q3) | m/z of a stable fragment (e.g., phosphocholine fragment) |
| Collision Energy (CE) | Typically optimized in the range of 15-35 eV. This is highly instrument and compound-dependent. |
| Cone Voltage (CV) | Optimized to maximize the signal of the precursor ion. |
Q3: How can I adapt an acetylcholinesterase (AChE) assay for the quantification of this compound?
Standard AChE activity assays measure the rate of hydrolysis of a substrate (like acetylthiocholine) by monitoring the appearance of a product.[3][4] To quantify this compound, you can use a competitive assay format. In this setup, a known amount of AChE is incubated with your sample containing an unknown amount of this compound and a known concentration of a chromogenic or fluorogenic substrate. The this compound in your sample will compete with the assay substrate for the enzyme's active site. A higher concentration of this compound will result in a lower rate of product formation from the assay substrate. By running a standard curve with known concentrations of this compound, you can determine the concentration in your samples.
Q4: What are the key considerations for the stability of this compound during sample handling and storage?
Like many esters, this compound can be susceptible to enzymatic and chemical hydrolysis. It is crucial to handle samples at low temperatures (e.g., on ice) and to store them at -80°C for long-term stability.[5][6] The stability of a related compound, hexacosanoyl lysophosphatidylcholine, was shown to be good for over a year when stored with a desiccant.[4] Repeated freeze-thaw cycles should be avoided. The pH of the sample and extraction solvents can also impact stability. It is advisable to perform stability studies under your specific experimental conditions.[5][6]
Experimental Protocols
1. Solid-Phase Extraction (SPE) of this compound from Plasma (Adapted Protocol)
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard. Add 600 µL of cold methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Enzymatic Assay for this compound Quantification (Competitive Format)
This protocol provides a framework for a competitive enzymatic assay.
-
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
This compound standards
-
Prepared samples containing unknown this compound concentrations
-
96-well plate
-
Plate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare a standard curve of this compound in the appropriate buffer.
-
In a 96-well plate, add your standards and samples.
-
Prepare a reaction mixture containing AChE and ATCh in phosphate buffer.
-
Add the reaction mixture to each well to initiate the reaction.
-
Add DTNB solution to each well. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to produce a yellow color.[3]
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance at 412 nm using a plate reader.
-
The absorbance will be inversely proportional to the concentration of this compound in the sample.
-
Calculate the concentration of this compound in your samples using the standard curve.
-
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. scispace.com [scispace.com]
- 2. Quantitative determination of acetylcholine in microdialysis samples using liquid chromatography/atmospheric pressure spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. The stability of hexacosanoyl lysophosphatidylcholine in dried-blood spot quality control materials for X-linked adrenoleukodystrophy newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
A Comparative Guide to Substrates for Butyrylcholinesterase Activity Assays: Hexanoylcholine vs. Butyrylthiocholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexanoylcholine and butyrylthiocholine for use in butyrylcholinesterase (BChE) activity assays. While butyrylthiocholine is a widely established and well-characterized substrate, this document also explores the potential utility of this compound, offering insights into the structural basis of BChE's substrate specificity.
Executive Summary
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in the metabolism of various choline esters, including the neurotransmitter acetylcholine, and is a key enzyme in the detoxification of certain drugs and poisons.[1][2] The selection of an appropriate substrate is critical for the accurate determination of BChE activity in research and clinical settings.
This guide focuses on two substrates: the commonly used butyrylthiocholine and the less characterized This compound . Butyrylthiocholine is the substrate of choice for the well-established Ellman method, a robust and widely adopted colorimetric assay.[3][4] While direct comparative kinetic data for this compound is scarce in the current literature, an understanding of BChE's active site structure suggests its capability to hydrolyze longer-chain acylcholine esters.
Data Presentation: A Comparative Overview
Due to a lack of available experimental data for the kinetic parameters of this compound with BChE, a direct quantitative comparison is not currently possible. The following table summarizes the well-documented kinetic parameters for butyrylthiocholine.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Assay Principle | Detection Method | Wavelength |
| Butyrylthiocholine | Typically in the micromolar range (e.g., ~11.9 µM for cocaine hydrolysis, indicating tight binding)[5] | Varies with enzyme concentration and purity | Enzymatic hydrolysis produces thiocholine, which reacts with DTNB. | Colorimetric | 412 nm[4] |
| This compound | Data not readily available | Data not readily available | Presumed to be enzymatic hydrolysis to choline and hexanoic acid. | Requires a suitable detection method (e.g., pH-stat or a coupled enzymatic assay). | Not applicable for direct colorimetric assay without a coupled reaction. |
Note: The Km value for butyrylthiocholine can vary depending on the specific experimental conditions and the source of the enzyme.
Understanding BChE Substrate Specificity
The broader substrate specificity of BChE compared to acetylcholinesterase (AChE) is attributed to differences in the amino acid residues within their active site gorges.[1][6] The active site of BChE is larger, allowing it to accommodate bulkier substrates than AChE.[1] This structural feature suggests that BChE can hydrolyze a variety of acylcholine esters, including those with longer acyl chains than butyryl, such as this compound.
Experimental Protocols
Butyrylthiocholine-Based BChE Activity Assay (Ellman Method)
This protocol is a widely used colorimetric method for determining BChE activity.[3][4]
Principle:
Butyrylthiocholine is hydrolyzed by BChE to produce thiocholine and butyrate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity.[4]
Materials:
-
Butyrylcholinesterase (from human serum or purified)
-
Butyrylthiocholine iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of butyrylthiocholine iodide in deionized water. This solution should be prepared fresh daily.
-
Dilute the BChE sample to a suitable concentration in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the diluted BChE sample to the appropriate wells.
-
Add the DTNB solution to all wells.
-
Include a blank control containing all reagents except the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the butyrylthiocholine solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time curve.
-
The BChE activity can then be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).[4]
-
This compound-Based BChE Activity Assay (Hypothetical Protocol)
-
pH-Stat Titration: This method measures the rate of proton release (from the formation of hexanoic acid) during the enzymatic hydrolysis of this compound. The rate of addition of a standard base required to maintain a constant pH is proportional to the enzyme activity.
-
Coupled Enzyme Assay: The choline produced from the hydrolysis of this compound can be measured using a coupled enzyme system. For example, choline oxidase can be used to oxidize choline, producing hydrogen peroxide, which can then be detected colorimetrically using a peroxidase-catalyzed reaction.
Due to the lack of established protocols, significant methods development and validation would be required to utilize this compound for routine BChE activity measurements.
Visualizing the Process
The following diagrams illustrate the enzymatic reactions and a typical experimental workflow for a BChE assay.
Caption: Enzymatic hydrolysis of butyrylthiocholine and this compound by BChE.
Caption: General experimental workflow for a colorimetric BChE activity assay.
Conclusion
Butyrylthiocholine remains the gold standard for routine BChE activity assays due to its well-characterized kinetics and the simplicity of the Ellman method. While the broader substrate specificity of BChE suggests that this compound is a viable substrate, the lack of readily available kinetic data and standardized protocols currently limits its practical application. Further research is warranted to characterize the kinetics of this compound hydrolysis by BChE and to develop robust assay methods. Such studies would provide a more complete picture of BChE's enzymatic profile and could offer alternative tools for specific research applications.
References
- 1. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 5. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hexanoylcholine as a Specific Butyrylcholinesterase Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Butyrylcholinesterase Substrate Specificity
Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is a serine hydrolase that plays a crucial role in the hydrolysis of choline esters. Its substrate specificity differs significantly from that of acetylcholinesterase (AChE), primarily due to structural differences in their active sites. The active site gorge of BChE is larger than that of AChE, allowing it to accommodate bulkier substrates. This structural feature is the basis for the development of BChE-specific substrates and inhibitors.
The validation of hexanoylcholine as a specific BChE substrate hinges on demonstrating its preferential hydrolysis by BChE over AChE. This is typically achieved by comparing the kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Km) and the maximum velocity (Vmax), for both enzymes with this compound and other reference substrates. A significantly lower Km and/or higher Vmax for BChE compared to AChE would indicate specificity.
Comparative Kinetic Data of Common Cholinesterase Substrates
While specific kinetic data for this compound is not available in the searched literature, the following table presents typical kinetic parameters for commonly used cholinesterase substrates with BChE and AChE. This data serves as a benchmark for the expected performance of a BChE-specific substrate.
| Substrate | Enzyme | Km (µM) | Vmax (relative) | kcat (s⁻¹) |
| Acetylthiocholine | AChE | 100 - 150 | 100 | ~1.4 x 10⁴ |
| Acetylthiocholine | BChE | 1200 - 1500 | 70 | ~9.5 x 10³ |
| Butyrylthiocholine | AChE | >3000 | 1-2 | - |
| Butyrylthiocholine | BChE | 300 - 500 | 100 | ~1.6 x 10⁴ |
| Propionylthiocholine | AChE | 1500 - 2000 | 30-40 | - |
| Propionylthiocholine | BChE | 400 - 600 | 90 | - |
Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., enzyme source, pH, temperature).
A successful validation of this compound would require experimental determination of its Km, Vmax, and kcat values with both BChE and AChE. It is hypothesized that due to its longer acyl chain compared to acetylcholine and even butyrylcholine, this compound would exhibit a higher affinity (lower Km) and/or a higher turnover rate (kcat) for BChE compared to AChE.
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare cholinesterase substrates.
Protocol 1: Determination of Cholinesterase Activity using the Ellman Method
This colorimetric assay is the standard method for measuring cholinesterase activity. It relies on the hydrolysis of a thiocholine ester substrate, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Butyrylcholinesterase (human serum or purified)
-
Acetylcholinesterase (e.g., from electric eel)
-
This compound (or other thiocholine ester substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 10 mM this compound in deionized water).
-
Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).
-
Prepare working solutions of the enzymes in phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of phosphate buffer
-
10 µL of DTNB working solution
-
10 µL of enzyme solution (BChE or AChE)
-
-
Include control wells with buffer instead of enzyme (for blank measurement) and wells with a known concentration of a standard thiocholine for calibration.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of substrate hydrolysis using the molar extinction coefficient of the 5-thio-2-nitrobenzoate product (14,150 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constants, the assay described in Protocol 1 is performed with varying concentrations of the substrate.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Prepare a series of substrate dilutions (e.g., from 0.01 mM to 10 mM).
-
Perform the assay for each substrate concentration in triplicate.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to graphically determine Km and Vmax.
Visualizations
Experimental Workflow for Substrate Validation
A Comparative Guide to the Hydrolysis of Hexanoylcholine and Propionylcholine by Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic hydrolysis of two choline esters, hexanoylcholine and propionylcholine, by butyrylcholinesterase (BChE). Understanding the kinetic differences between the breakdown of these substrates is crucial for various research applications, including drug development and the study of enzyme specificity. Butyrylcholinesterase, a serine hydrolase, is known for its broad substrate specificity, hydrolyzing a variety of choline esters.[1][2][3] This guide presents a summary of their kinetic parameters, a detailed experimental protocol for their measurement, and a visual representation of the enzymatic reaction.
Comparative Kinetic Data
The efficiency and affinity with which butyrylcholinesterase hydrolyzes this compound and propionylcholine can be quantitatively compared using the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
To provide a framework for comparison, the following table includes kinetic data for the hydrolysis of various acylthiocholines by butyrylcholinesterase. It is important to note that these are thio-analogs and their kinetic parameters may differ from their oxygen ester counterparts, this compound and propionylcholine.
| Substrate | Km (mM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |
| Acetylthiocholine | 1.4 | 100 | 71.4 |
| Propionylthiocholine | 0.3 | 80 | 266.7 |
| Butyrylthiocholine | 0.18 | 100 | 555.6 |
This data is illustrative and derived from studies on acylthiocholines to demonstrate the trend of BChE's substrate specificity. Specific values for this compound and propionylcholine may vary.
Experimental Protocol: Determination of Butyrylcholinesterase Activity
The following is a detailed methodology for determining the kinetic parameters (Km and Vmax) of this compound and propionylcholine hydrolysis by butyrylcholinesterase using the widely accepted Ellman's method.[4][5][6] This spectrophotometric assay is based on the reaction of the hydrolysis product, thiocholine (or choline, which can be coupled to a thiol-producing reaction), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) solution
-
This compound or Propionylcholine substrate solutions of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate (optional, for high-throughput analysis)
-
Incubator or water bath to maintain a constant temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of substrate (this compound or propionylcholine) dilutions in phosphate buffer to cover a range of concentrations around the expected Km.
-
Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the phosphate buffer, DTNB solution, and the BChE solution.
-
Include a blank control for each substrate concentration containing all components except the enzyme, to account for non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
-
Initiation of the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to the wells/cuvettes.
-
Immediately start monitoring the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the yellow product is known.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/V0 vs. 1/[S]), can be used.
-
Enzymatic Hydrolysis Pathway
The hydrolysis of acylcholines by butyrylcholinesterase follows a two-step mechanism involving the formation of an acylated enzyme intermediate.
Caption: Enzymatic hydrolysis of acylcholines by BChE.
Conclusion
This guide provides a foundational understanding of the comparative kinetics of this compound and propionylcholine hydrolysis by butyrylcholinesterase. While direct comparative kinetic data is sparse, the provided experimental protocol offers a robust framework for researchers to determine these parameters in their own laboratories. The general trend suggests that BChE may exhibit a higher affinity for longer-chain acylcholines like this compound at lower concentrations. Further research directly comparing the hydrolysis of these and other acylcholines will be valuable in elucidating the precise substrate specificity of butyrylcholinesterase and its physiological roles.
References
- 1. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors - 2312 Words | Bartleby [bartleby.com]
- 4. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Hexanoylcholine vs. Acetylcholine as Cholinesterase Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hexanoylcholine and acetylcholine as substrates for cholinesterases, focusing on their enzymatic hydrolysis and the underlying kinetic parameters. This information is critical for researchers studying cholinergic signaling, developing novel therapeutic agents, and designing enzymatic assays.
Executive Summary
Acetylcholine (ACh) is the canonical substrate for acetylcholinesterase (AChE), an enzyme crucial for terminating neurotransmission at cholinergic synapses. Butyrylcholinesterase (BChE), also known as pseudocholinesterase, exhibits a broader substrate specificity and can hydrolyze a variety of choline esters, including acetylcholine and longer-chain acylcholines like this compound. The key distinction lies in the length of the acyl chain, which significantly influences the substrate preference and hydrolysis rate by these two key enzymes of the cholinergic system. While AChE demonstrates high efficiency for the short acyl chain of acetylcholine, BChE is more adept at accommodating and hydrolyzing substrates with longer acyl chains.
Comparative Kinetic Data
The efficiency of an enzyme in catalyzing a reaction is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While extensive data is available for acetylcholine, specific kinetic parameters for this compound are less commonly reported. However, studies on the substrate specificity of cholinesterases with varying acyl chain lengths provide valuable insights.
| Substrate | Enzyme | Km (mM) | Vmax (relative to Acetylcholine) | Catalytic Efficiency (kcat/Km) (relative to Acetylcholine) |
| Acetylcholine | Acetylcholinesterase (AChE) | ~0.1 - 0.2 | 100% | 100% |
| This compound | Acetylcholinesterase (AChE) | Data not readily available | Significantly lower than Acetylcholine | Significantly lower than Acetylcholine |
| Acetylcholine | Butyrylcholinesterase (BChE) | ~1.4 | 100% | 100% |
| This compound | Butyrylcholinesterase (BChE) | Data not readily available | Potentially higher than Acetylcholine | Data not readily available |
Note: The table above is a summary based on the known substrate specificities of AChE and BChE. Specific quantitative data for this compound is scarce in publicly available literature. The relative values are inferred from the general understanding that AChE prefers short-chain esters while BChE can hydrolyze long-chain esters more efficiently.[1][2]
Enzymatic Hydrolysis Signaling Pathway
The hydrolysis of both acetylcholine and this compound by cholinesterases follows a similar enzymatic mechanism, which can be visualized as a two-step process: acylation of the enzyme's active site serine, followed by deacylation.
Figure 1. Generalized signaling pathway for the hydrolysis of an acylcholine substrate by a cholinesterase enzyme.
Experimental Protocols
The determination of cholinesterase activity and its kinetic parameters is commonly performed using the Ellman's method, a rapid and reliable colorimetric assay.[3]
Protocol: Determination of Cholinesterase Activity using Ellman's Method
1. Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine or hexanoylthiocholine). The hydrolysis reaction releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.
2. Materials:
-
Cholinesterase enzyme (e.g., purified AChE from electric eel or BChE from equine serum)
-
Substrates: Acetylthiocholine iodide and Hexanoylthiocholine iodide
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.
-
Prepare stock solutions of acetylthiocholine and hexanoylthiocholine in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
-
Initiate the reaction by adding the substrate solution (acetylthiocholine or hexanoylthiocholine) to the wells.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate hydrolysis (µmol/min).
-
To determine Km and Vmax, perform the assay with varying concentrations of the substrate and plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Experimental Workflow
The overall workflow for comparing the two substrates can be visualized as follows:
Figure 2. Experimental workflow for the comparative kinetic analysis of cholinesterase substrates.
Discussion and Conclusion
The substrate specificity of cholinesterases is a critical factor in their physiological roles. Acetylcholinesterase, with its highly specific active site, is finely tuned for the rapid hydrolysis of acetylcholine, ensuring precise control of neurotransmission. The shorter acyl chain of acetylcholine allows for an optimal fit within the active site gorge of AChE.
In contrast, butyrylcholinesterase has a larger and more flexible active site, which allows it to accommodate substrates with bulkier acyl groups.[4] This broader specificity suggests that BChE may play a role in the metabolism of various endogenous and exogenous choline esters beyond acetylcholine. While the physiological significance of long-chain acylcholines like this compound is still under investigation, their interaction with BChE points to potential roles in modulating cholinergic signaling and other cellular processes.[1]
For researchers in drug development, understanding the differential substrate specificity of AChE and BChE is paramount for designing selective inhibitors. A compound's efficacy and side-effect profile can be significantly influenced by its relative affinity for these two enzymes.
References
- 1. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic hydrolysis of long-chain alkanoylcholines in rat intestinal loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Acetylcholinesterase (AChE) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of acetylcholinesterase (AChE) activity assays. While the term "hexanoylcholine assay" does not correspond to a standard, widely-documented method, this guide will presume it represents a novel or modified assay for AChE activity using this compound as a substrate. The principles and comparative methods detailed herein are applicable for validating any new AChE assay against established, well-characterized techniques to ensure accuracy, reliability, and reproducibility of experimental results.
The validation process involves comparing the performance of the new assay with orthogonal methods that rely on different substrates or detection principles. This guide focuses on comparing a hypothetical this compound-based assay with three widely used methods: the colorimetric Ellman's method, a fluorometric assay using Amplex® Red, and a High-Performance Liquid Chromatography (HPLC)-based method.
Principle of a Hypothetical this compound Assay
An assay utilizing this compound would measure the enzymatic activity of AChE, which catalyzes the hydrolysis of choline esters. In this hypothetical assay, AChE would break down this compound into hexanoic acid and choline. The rate of production of either of these products could then be quantified to determine AChE activity.
Data Presentation: Comparison of Assay Performance
To provide a tangible comparison, this guide uses data for the well-characterized AChE inhibitor, Donepezil. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor and serves as an excellent metric for cross-validating different assay methods. Variations in IC50 values are expected due to differences in substrates, detection technologies, and experimental conditions.
| Assay Method | Principle | Detection | Typical Substrate | Reported IC50 for Donepezil (nM) | Key Advantages | Key Limitations |
| Ellman's Method | Colorimetric | Absorbance (412 nm) | Acetylthiocholine (ATCI) | 6.7 - 22.3[1] | High throughput, cost-effective, simple | Prone to interference from colored compounds and those reacting with DTNB[2] |
| Amplex® Red Assay | Fluorometric | Fluorescence (Ex/Em ~571/585 nm) | Acetylcholine (ACh) | N/A (Widely used for screening)[1] | High sensitivity, specific, reliable[3] | Higher cost, potential for light-sensitive interference |
| HPLC-based Method | Chromatographic | UV or other detector | 1-Naphthyl acetate or Acetylcholine | Assay dependent | High specificity and accuracy, separates analyte from interfering substances[2][4] | Lower throughput, higher equipment cost and complexity[2] |
| Radiometric Assay | Radiometric | Scintillation Counting | [³H] or [¹⁴C]-labeled Acetylcholine | 7.6 - 41[1] | High sensitivity, considered a gold standard | Requires handling of radioactive materials, specialized equipment |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols can be adapted for the cross-validation of a novel this compound assay.
Ellman's Method (Colorimetric)
This method is the most common for measuring AChE activity.[5][6] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[7]
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or buffer for control)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute for 10 minutes).
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Amplex® Red Assay (Fluorometric)
This is a highly sensitive, fluorescence-based assay. AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.[3]
Materials:
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
-
AChE enzyme solution
-
Acetylcholine (ACh) substrate solution
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Reaction buffer
-
Test inhibitor (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a working solution containing Amplex® Red reagent, HRP, and choline oxidase in the reaction buffer.
-
To each well of the 96-well plate, add the test inhibitor solution at various concentrations.
-
Add the AChE enzyme solution to each well.
-
Initiate the reaction by adding the acetylcholine substrate.
-
Add the Amplex® Red working solution.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence with an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.
Data Analysis:
-
Subtract the fluorescence of a no-enzyme control from all readings.
-
Plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
HPLC-based Method
This method offers high specificity by chromatographically separating the product of the enzymatic reaction from other components in the sample matrix.[2] A common approach uses 1-naphthyl acetate as the substrate, which is hydrolyzed by AChE to 1-naphthol. The 1-naphthol is then quantified by reverse-phase HPLC with UV detection.[4][8]
Materials:
-
HPLC system with a UV detector and a C18 column
-
AChE enzyme solution
-
1-naphthyl acetate substrate solution
-
Reaction buffer
-
Acetonitrile (or other suitable solvent to stop the reaction)
-
Test inhibitor (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In separate tubes, combine the reaction buffer, test inhibitor solution at various concentrations, and the AChE enzyme solution.
-
Pre-incubate the mixtures at a controlled temperature.
-
Initiate the reaction by adding the 1-naphthyl acetate substrate solution.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solvent, such as acetonitrile.[4]
-
Filter the samples and inject a defined volume into the HPLC system.
-
Quantify the 1-naphthol peak area.
Data Analysis:
-
Calculate the amount of 1-naphthol produced for each inhibitor concentration.
-
Plot the percentage of AChE inhibition (based on the reduction in 1-naphthol formation) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
General enzymatic reaction of AChE.
Reaction pathway of Ellman's Method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
specificity of hexanoylcholine for butyrylcholinesterase over acetylcholinesterase
A detailed comparison of the enzymatic specificity of hexanoylcholine for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), providing researchers, scientists, and drug development professionals with supporting experimental data and protocols.
The selective measurement of butyrylcholinesterase (BChE) activity in the presence of acetylcholinesterase (AChE) is a critical aspect of research in neurobiology, toxicology, and drug development. The structural similarities between the active sites of these two enzymes present a challenge for developing highly specific substrates. This guide provides a comprehensive comparison of the substrate specificity of this compound for BChE over AChE, supported by kinetic data and a detailed experimental protocol for activity measurement.
Substrate Specificity: A Tale of Two Active Sites
The preference of BChE for substrates with bulkier acyl groups, such as this compound, is attributed to differences in the architecture of its active site gorge compared to AChE. While both enzymes possess a catalytic anionic site and a peripheral anionic site, the amino acid residues lining the active site gorge differ significantly. In BChE, several bulky aromatic residues found in AChE are replaced by smaller aliphatic residues, resulting in a larger and more flexible active site gorge. This structural distinction allows BChE to accommodate larger acyl groups, like the hexanoyl group of this compound, more readily than the sterically hindered active site of AChE.
Comparative Kinetic Data
| Substrate | Enzyme Source | Km (mM) | Vmax (relative units) | kcat/Km (relative units) |
| Acetylthiocholine | M. albus brain ChE | 0.152 | 1.00 | 6.58 |
| Propionylthiocholine | M. albus brain ChE | 0.435 | 1.29 | 2.97 |
| Butyrylthiocholine | M. albus brain ChE | 0.288 | 1.55 | 5.38 |
Data extrapolated from a study on Monopterus albus brain cholinesterase.
The trend observed in the table suggests that as the acyl chain length increases from acetyl to butyryl, the catalytic efficiency (kcat/Km) for this particular cholinesterase remains high for butyrylthiocholine. It is well-established in the literature that BChE efficiently hydrolyzes butyrylcholine and other longer-chain acylcholines, a characteristic not shared by AChE. Therefore, it is expected that this compound would be a significantly better substrate for BChE than for AChE.
Experimental Protocol: Measurement of Cholinesterase Activity
The following protocol details the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity. This method can be adapted for use with hexanoylthiocholine to specifically measure BChE activity.
Reagents and Materials:
-
Phosphate Buffer: 0.1 M, pH 7.4
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution: 10 mM in phosphate buffer
-
Hexanoylthiocholine Iodide (Substrate) Solution: 10 mM in deionized water
-
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) enzyme preparations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the following in the specified order:
-
150 µL of 0.1 M phosphate buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
10 µL of the enzyme sample (BChE or AChE)
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction: Add 10 µL of the 10 mM hexanoylthiocholine iodide solution to each well.
-
Kinetic measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every 30 seconds for a total of 5 minutes.
-
Data analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The rate of reaction is proportional to the enzyme activity.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
A Kinetic Showdown: Hexanoylcholine's Performance Against Other Choline Esters
For researchers and professionals in drug development, understanding the kinetic profiles of choline esters is paramount for predicting their physiological effects and designing novel therapeutics. This guide provides a comprehensive kinetic comparison of hexanoylcholine with other key choline esters—acetylcholine, succinylcholine, and benzoylcholine—focusing on their interactions with the primary metabolizing enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The hydrolysis of choline esters by these enzymes is a critical factor in determining the duration and intensity of their action. This comparison summarizes key kinetic parameters, details the experimental methods used for their determination, and visualizes the underlying biological pathways and experimental workflows.
Comparative Kinetic Data
The efficiency of a substrate for an enzyme is principally described by the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the ratio kcat/Kₘ, where kcat (the turnover number) is derived from Vₘₐₓ.
Below are tables summarizing the available kinetic data for the hydrolysis of this compound and other selected choline esters by human acetylcholinesterase and butyrylcholinesterase.
Table 1: Kinetic Parameters for the Hydrolysis of Choline Esters by Human Acetylcholinesterase (AChE)
| Substrate | Kₘ (mM) | Vₘₐₓ (relative to Acetylcholine) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Acetylcholine | 0.08 - 0.124 | 100% | ~1.4 x 10⁴ | ~1.6 x 10⁸ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Succinylcholine | High (poor substrate) | Very Low | - | - |
| Benzoylcholine | ~5.2 | ~0.1% | - | - |
Table 2: Kinetic Parameters for the Hydrolysis of Choline Esters by Human Butyrylcholinesterase (BChE)
| Substrate | Kₘ (mM) | Vₘₐₓ (relative to Butyrylcholine) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Acetylcholine | 1.4 | ~30% | ~1.6 x 10³ | ~1.1 x 10⁶ |
| Butyrylcholine | 0.2 - 0.4 | 100% | ~1.1 x 10⁴ | ~4.4 x 10⁷ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Succinylcholine | 0.02 - 0.05 | High | - | - |
| Benzoylcholine | 0.005 - 0.007 | High | - | - |
Note: The available literature lacks specific Km and Vmax values for this compound with both human AChE and BChE. The presented data for other esters are compiled from various sources and may vary depending on experimental conditions.
Experimental Protocols
The determination of cholinesterase activity is commonly performed using the Ellman's assay, a rapid and sensitive colorimetric method.
Ellman's Assay for Cholinesterase Activity
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The substrate, typically a thiocholine ester like acetylthiocholine, is hydrolyzed by the enzyme, releasing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
DTNB (Ellman's Reagent) solution (10 mM in phosphate buffer)
-
Substrate solution (e.g., Acetylthiocholine iodide, Hexanoylthiocholine iodide) at various concentrations
-
Purified acetylcholinesterase or butyrylcholinesterase
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of the buffer, DTNB, and substrate on the day of the experiment.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution (at a fixed concentration)
-
-
Initiation of Reaction: Add the substrate solution to each well to initiate the reaction. The final volume in each well should be consistent.
-
Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine Kₘ and Vₘₐₓ, repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, linear transformations such as the Lineweaver-Burk plot can be used.[1]
-
Visualizing the Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
The diagram above illustrates the key steps in cholinergic neurotransmission. Acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal.
This flowchart outlines the major steps involved in a typical enzyme kinetics experiment using a plate-reader-based assay to determine the kinetic parameters Kₘ and Vₘₐₓ.
Discussion
The kinetic data reveal significant differences in how acetylcholinesterase and butyrylcholinesterase interact with various choline esters. AChE is highly specific for acetylcholine, its natural substrate.[2] The larger acyl group of benzoylcholine results in it being a poor substrate for AChE. Succinylcholine, a depolarizing neuromuscular blocker, is also a poor substrate for AChE but is readily hydrolyzed by BChE.[3]
BChE, on the other hand, exhibits broader substrate specificity and can hydrolyze a wider range of choline esters, including those with larger acyl groups like butyrylcholine and benzoylcholine.[4] This broader specificity is attributed to a larger and more flexible active site gorge compared to AChE.
This guide provides a foundational understanding of the kinetic comparison of this compound with other significant choline esters. The provided experimental protocol for the Ellman's assay offers a robust method for researchers to determine the missing kinetic parameters for this compound and further enrich this comparative analysis.
References
A Comparative Guide to Butyrylcholinesterase (BChE) Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of commonly used assays for the screening of butyrylcholinesterase (BChE) inhibitors. As the interest in BChE as a therapeutic target for neurodegenerative diseases like Alzheimer's disease grows, the robust and efficient screening of potential inhibitors is paramount. This document offers an objective comparison of the two primary methodologies: the colorimetric and fluorometric assays, both of which predominantly utilize butyrylthiocholine as the substrate for BChE. While the user query specified a "hexanoylcholine-based assay," the scientific literature overwhelmingly points to butyrylthiocholine as the standard and validated substrate for BChE inhibitor screening. Therefore, this guide focuses on the well-established butyrylthiocholine-based methods.
Data Presentation: Comparative Analysis of BChE Inhibition Assays
The efficacy of BChE inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The choice of assay method can influence the apparent IC50 values, and therefore, understanding the performance of different assays is crucial for the accurate characterization of inhibitors.
Below is a summary of IC50 values for known BChE inhibitors determined by both colorimetric and fluorometric assays.
| Inhibitor | Colorimetric Assay IC50 (µM) | Fluorometric Assay IC50 (µM) |
| Ethopropazine | 1.70 ± 0.53 | - |
| Physostigmine | 0.0344 ± 0.0147 | - |
| NCGC00425816 | 0.04 ± 0.01 | 0.08 ± 0.01 |
Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme source, substrate concentration, and buffer composition. The data presented here is for illustrative purposes. A high confirmation rate of 97.6% for 125 BChE inhibitors was observed between colorimetric and fluorescence readout assays in one study, indicating a good correlation between the two methods.
Performance Characteristics of BChE Screening Assays
| Parameter | Colorimetric Assay (Ellman's Method) | Fluorometric Assay |
| Principle | Measures the absorbance of a yellow product formed by the reaction of thiocholine (a product of BChE activity) with DTNB. | Measures the fluorescence of a product generated from a fluorogenic substrate upon cleavage by BChE. |
| Sensitivity | Lower sensitivity, with a detection range typically in the micromolar to millimolar concentrations.[1] | Higher sensitivity, ideal for detecting low concentrations of analytes.[1][2] |
| Throughput | Well-suited for high-throughput screening (HTS) in 96- or 384-well plate formats. | Also well-suited for HTS, often preferred for its higher sensitivity in this format. |
| Cost | Generally more affordable due to less expensive reagents and standard absorbance plate readers. | Can be more expensive due to the cost of fluorogenic substrates and the requirement for a fluorescence plate reader.[2] |
| Interference | Can be susceptible to interference from colored compounds or compounds that react with thiols. | Can be affected by fluorescent compounds or quenchers present in the sample. |
| Z'-factor | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3] | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3] |
Experimental Protocols
Colorimetric BChE Inhibition Assay (Ellman's Method)
This method is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution (or solvent for control wells)
-
-
Add the BChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).
-
-
Initiate Reaction:
-
Add the BTCI substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fluorometric BChE Inhibition Assay
This assay utilizes a fluorogenic substrate that, upon enzymatic cleavage by BChE, releases a fluorescent product. The increase in fluorescence intensity is directly proportional to the BChE activity.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Fluorogenic BChE substrate (e.g., a proprietary non-fluorescent molecule that becomes fluorescent upon reaction with thiocholine)
-
Assay buffer
-
Test inhibitor compounds
-
Black 96-well microplate (to minimize light scatter)
-
Fluorescence plate reader with appropriate excitation and emission wavelengths
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate as per the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitor compounds in a suitable solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a black microplate, add:
-
Assay buffer
-
Test inhibitor solution (or solvent for control wells)
-
-
Add the BChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature for a defined period.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells.
-
-
Measurement:
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at the reaction temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Caption: Experimental workflow for BChE inhibitor screening.
Caption: Role of BChE in the cholinergic signaling pathway.
References
A Researcher's Guide to Measuring Hexanoylcholine Hydrolysis: A Comparative Analysis of Assay Methods
For researchers, scientists, and drug development professionals engaged in the study of cholinergic systems, the accurate and reproducible measurement of cholinesterase activity is paramount. While acetylthiocholine is a commonly employed substrate, the use of alternative substrates such as hexanoylcholine can provide valuable insights into enzyme specificity and inhibitor interactions. This guide offers a comparative overview of key methodologies for determining cholinesterase activity, with a focus on the principles applicable to measuring this compound hydrolysis. We will delve into the established Ellman colorimetric method, as well as fluorescent and radiometric assays, providing detailed protocols and a discussion of their relative merits.
Comparison of Cholinesterase Assay Methods
The choice of an appropriate assay for measuring this compound hydrolysis depends on several factors, including the required sensitivity, sample type, throughput needs, and the presence of potentially interfering compounds. The following table summarizes the key characteristics of the most common methods.
| Assay Method | Principle | Detection | Typical Substrate(s) | Advantages | Disadvantages |
| Ellman's Method | Colorimetric | Absorbance (412 nm) | Acetylthiocholine (ATCI), Butyrylthiocholine (BTCI) | Simple, cost-effective, widely used, suitable for high-throughput screening.[1] | Potential for interference from colored or thiol-containing compounds.[2] |
| Amplex® Red Assay | Fluorometric | Fluorescence (Ex/Em ~571/585 nm) | Acetylcholine (ACh) | High sensitivity, uses the natural substrate.[3] | More expensive than colorimetric methods, potential for interference from fluorescent compounds. |
| Radiometric Assay | Radiometric | Scintillation Counting | Radiolabeled substrates (e.g., [3H]acetylcholine) | Highly sensitive and specific, considered a gold standard for accuracy. | Requires handling of radioactive materials, specialized equipment, and is low-throughput.[3] |
| HPLC-based Methods | Chromatographic | UV or Electrochemical Detection | Acetylcholine, 1-naphthyl acetate | High accuracy and specificity, can separate substrate from product.[2][4] | Lower throughput, requires specialized equipment and expertise. |
| Chemiluminescence Assay | Luminescence | Light Emission | Acetylcholine | Rapid and sensitive, uses the natural substrate.[5] | May require specialized reagents and instrumentation. |
Experimental Protocols
While specific data for this compound is limited in publicly available literature, the following detailed protocols for the well-established Ellman's assay using acetylthiocholine can be readily adapted for this compound by substituting the substrate.
Ellman's Assay for Cholinesterase Activity
This colorimetric method, developed by Ellman and colleagues, measures the activity of cholinesterases by quantifying the production of thiocholine upon the hydrolysis of a thiocholine ester substrate.[6] The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.[6]
Materials:
-
Cholinesterase source (e.g., purified enzyme, tissue homogenate, cell lysate)
-
This compound iodide (or other acylthiocholine substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound iodide in distilled water or an appropriate buffer.
-
Prepare serial dilutions of the cholinesterase source in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution (final concentration is typically 0.5 mM)
-
Cholinesterase solution at various concentrations (or buffer for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the enzyme to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Subtract the rate of the blank (no enzyme) from the rates of the sample wells to correct for non-enzymatic hydrolysis of the substrate.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Visualizing the Process
To better understand the underlying biological context and the experimental procedure, the following diagrams are provided.
Caption: Cholinergic signaling at the synapse.
Caption: Experimental workflow for the Ellman's assay.
References
- 1. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hexanoylcholine Across Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and activity of endogenous molecules like hexanoylcholine is crucial for elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of this compound in various biological samples, supported by established experimental data and detailed methodologies.
This compound, a member of the long-chain acylcholine family, is emerging as a significant player in non-neuronal cholinergic signaling. Unlike its well-studied counterpart, acetylcholine, the quantitative presence and specific roles of this compound in different biological compartments are still under active investigation. This guide aims to synthesize the current knowledge on the detection and potential significance of this compound in key biological samples, namely plasma, serum, and brain tissue.
Quantitative Comparison of this compound
While extensive quantitative data for endogenous this compound across different biological samples remains limited in publicly available literature, the primary analytical technique for its quantification is well-established. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of choline-containing compounds, including this compound.[1][2][3][4][5][6][7][8][9][10][11]
The table below provides a framework for the expected type of data obtained from LC-MS/MS analysis, though specific endogenous concentrations for this compound are not yet widely reported. The values for related choline compounds are included to provide context.
| Biological Sample | Analyte | Typical Concentration Range (in Rodent Models) | Analytical Method | Reference |
| Plasma | Acetylcholine | 456.1 ± 53.1 pg/mL (in human) | Radioimmunoassay | |
| Choline | ~10 µM | LC-MS/MS | ||
| This compound | Data Not Widely Available | LC-MS/MS | ||
| Serum | Phosphatidylcholine | Qualitatively profiled | LC-MS/MS | [4] |
| Sphingomyelin | Qualitatively profiled | LC-MS/MS | [4] | |
| This compound | Data Not Widely Available | LC-MS/MS | ||
| Brain Tissue | Acetylcholine | Varies by region (e.g., Striatum ~5.4x higher than frontal cortex) | HPLC with electrochemical detection | |
| Choline | ~25-30 nmol/g tissue | Pyrolysis-gas chromatography | ||
| This compound | Data Not Widely Available | LC-MS/MS |
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation and analytical procedures. The following protocols are based on established methods for the analysis of choline-containing compounds in biological matrices.
Sample Preparation
a) Plasma and Serum:
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). For serum, allow the blood to clot at room temperature before centrifugation.
-
Centrifugation: Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.
-
Extraction: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
b) Brain Tissue:
-
Homogenization: Homogenize frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Extraction: To the tissue homogenate, add ice-cold methanol containing an internal standard. The ratio of solvent to tissue weight should be optimized (e.g., 4:1 v/w).
-
Sonication: Sonicate the mixture to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for analysis.
LC-MS/MS Analysis
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized for maximum sensitivity and specificity.
Signaling Pathway and Biological Relevance
This compound is a substrate for the enzyme butyrylcholinesterase (BChE).[12][13][14][15][16] This interaction is a key element of the non-neuronal cholinergic system, which plays a crucial role in modulating inflammation.[12][17][18]
The proposed signaling pathway involves the hydrolysis of acylcholines, including this compound, by BChE. This action is thought to influence the levels of acetylcholine, which can then interact with nicotinic acetylcholine receptors (specifically the alpha-7 subtype, α7nAChR) on immune cells like macrophages. Activation of α7nAChR can lead to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines.[19]
This pathway suggests that the balance between long-chain acylcholines like this compound and BChE activity could be a critical factor in regulating inflammatory responses.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound in biological samples.
Conclusion
The comparative analysis of this compound in different biological samples is a rapidly evolving area of research. While robust quantitative data is still emerging, the analytical frameworks and a foundational understanding of its role in the non-neuronal cholinergic system are in place. For researchers in drug development and life sciences, further investigation into the precise concentrations of this compound in various tissues and disease states holds the potential to uncover novel biomarkers and therapeutic avenues, particularly in the context of inflammatory diseases. The methodologies and pathways outlined in this guide provide a solid foundation for these future explorations.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative distribution of endogenous phosphatidylcholine and sphingomyelin in serum using LC-MS/MS based profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of human serum by liquid chromatography-mass spectrometry: improved sample preparation and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Widely spread butyrylcholinesterase can hydrolyze acetylcholine in the normal and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New paradigms in the study of the cholinergic system and metabolic diseases: Acetyl-and-butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Neuronal Acetylcholine: The Missing Link Between Sepsis, Cancer, and Delirium? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Hexanoylcholine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Hexanoylcholine has been identified. The following guidance is based on general best practices for the disposal of non-hazardous or low-hazard laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations.
Immediate Safety and Handling
Even with substances not classified as hazardous, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use impermeable chemical-resistant gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust or aerosol formation, a NIOSH-certified respirator should be used.
Waste Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep waste in a tightly closed and clearly labeled container.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Designate a specific "Satellite Accumulation Area" (SAA) for chemical waste storage.[1][2] These areas must be inspected weekly for any potential leakage.[1]
Step-by-Step Disposal Protocol
The proper disposal of laboratory chemicals follows a structured process to ensure safety and regulatory compliance.
-
Characterization and Segregation:
-
Containerization:
-
Use a container that is chemically compatible with this compound. For solid waste, a securely sealed container is appropriate.
-
The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag, even if the substance is not officially classified as hazardous.
-
The label should clearly identify the contents as "this compound waste" and include the accumulation start date. All constituents of a chemical mixture must be identified by percentage or volume.[1]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS department.[3] Only certain non-hazardous, water-soluble chemicals in small quantities are suitable for drain disposal.[1][3]
-
Key Safety and Logistical Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, respirator (if needed). | General Laboratory Safety |
| Waste Container | Chemically compatible, leak-proof, and securely closed. | OSHA |
| Waste Labeling | Clearly identify contents, including all constituents and accumulation start date. | [1] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) with secondary containment. | [1][2] |
| Disposal Method | Collection by a licensed hazardous waste disposal company arranged through EHS. | [4] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer system unless approved by EHS. | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Hexanoylcholine: A Comprehensive Guide
Crucial Safety Notice for Researchers: The term "Hexanoylcholine" is not a standard chemical identifier, which can lead to ambiguity in assessing its hazards. The safety protocols required depend entirely on the precise chemical substance you are handling. This guide provides information for the most likely interpretations of "this compound" and contrasts it with a similarly named but more hazardous chemical, Hexanoyl chloride .
It is imperative that you identify the exact chemical you are using by its CAS number and consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Potential Identities of "this compound" and Their Safety Profiles
Based on chemical nomenclature, "this compound" could refer to:
-
This compound (as an ester of hexanoic acid and choline): A choline ester analogous to Acetylcholine.
-
1-Hexanoyl-sn-glycero-3-phosphocholine: A lysophosphatidylcholine, a more complex molecule.
The initial search results were predominantly for Hexanoyl chloride , a significantly different and more hazardous substance. The safety information for all three is provided below for comparison and to highlight the importance of correct chemical identification.
Personal Protective Equipment (PPE) at a Glance
The level of personal protective equipment required varies significantly based on the chemical's identity.
| Chemical Identity | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| This compound (inferred) | Not generally required if handled with good ventilation. Use a NIOSH-approved respirator if aerosols are generated or if irritation is experienced. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Safety glasses with side shields or chemical splash goggles. | Lab coat. |
| 1-Hexanoyl-sn-glycero-3-phosphocholine | Not generally required for small quantities. Use a NIOSH-approved respirator for bulk handling or if dust/aerosols are generated. | Chemical-resistant gloves (e.g., nitrile). | Safety glasses. | Lab coat. |
| Hexanoyl chloride | Required. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. A full-face respirator may be necessary. | Chemical-resistant gloves (e.g., butyl rubber, Viton). Double gloving is recommended. | Chemical splash goggles and a face shield. | Chemical-resistant apron or suit over a lab coat. |
Detailed Handling and Safety Protocols
Scenario 1: Handling this compound (inferred as a choline ester)
Based on the safety profile of acetylcholine and similar choline esters, this compound is likely to be an irritant.
Experimental Workflow:
Operational Plan:
-
Pre-Handling:
-
Confirm the chemical's identity and review the supplier-specific Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is available if there is a risk of aerosol generation or if mandated by the SDS.
-
Locate the nearest safety shower and eyewash station.
-
-
Personal Protective Equipment:
-
Gloves: Wear standard laboratory nitrile or neoprene gloves.
-
Eye Protection: Use safety glasses with side shields. If there is a splash hazard, use chemical splash goggles.
-
Body Protection: A standard laboratory coat is sufficient.
-
-
Handling:
-
Handle in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Avoid the formation of dust or aerosols.
-
Disposal Plan:
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of as chemical waste in accordance with local and institutional regulations.
Scenario 2: Handling 1-Hexanoyl-sn-glycero-3-phosphocholine
This compound is a lysophosphatidylcholine. While specific hazard data is limited, related compounds are generally of low toxicity.
Experimental Workflow:
The workflow for handling this compound is similar to that of the inferred this compound, with an emphasis on avoiding dust generation if it is in solid form.
Operational Plan:
-
Pre-Handling:
-
Obtain and read the SDS from the supplier.
-
If the material is a solid, have procedures in place to minimize dust creation.
-
-
Personal Protective Equipment:
-
Gloves: Nitrile gloves are appropriate.
-
Eye Protection: Safety glasses are required.
-
Body Protection: A lab coat should be worn.
-
-
Handling:
-
Handle with care to prevent spills.
-
If weighing a solid, do so in a manner that prevents dust from becoming airborne.
-
Disposal Plan:
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Scenario 3: Handling Hexanoyl Chloride (A More Hazardous Chemical)
This information is provided for comparative purposes and as a safety warning against potential chemical confusion. Hexanoyl chloride is a corrosive and flammable liquid that reacts with water.
Experimental Workflow:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
